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  • Product: 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
  • CAS: 1989659-75-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a rigid, bicyclic diamine that has emerged as a valuable building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a rigid, bicyclic diamine that has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development. The pyrrole nucleus, a fundamental component of this molecule, is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives.

Chemical Structure and Properties

The structure of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride consists of a saturated pyrrolo[3,4-b]pyrrole core with a benzyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.

Molecular Formula: C₁₃H₁₉ClN₂

Molecular Weight: 238.76 g/mol [1]

CAS Number: 1989659-75-7[1]

The rigid, fused-ring system of the octahydropyrrolo[3,4-b]pyrrole core imparts specific conformational constraints on the molecule. This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The presence of two nitrogen atoms, one of which is a secondary amine in the free base form, allows for further functionalization and modulation of the compound's physicochemical and pharmacological properties.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂[1]
Molecular Weight 238.76 g/mol [1]
CAS Number 1989659-75-7[1]
Appearance Solid (predicted)[2]
Solubility Assumed to be soluble in water and polar organic solvents.General chemical principles
Storage Room temperature[1]

Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride

The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves a multi-step process. A common strategy is the initial construction of the octahydropyrrolo[3,4-b]pyrrole core, followed by N-benzylation and subsequent conversion to the hydrochloride salt.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative synthesis based on established chemical principles for the formation of similar structures.

Step 1: Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core

The core bicyclic amine can be synthesized through various methods, including intramolecular cycloaddition reactions. A detailed protocol for a similar scaffold is described in the synthesis of 4-benzyloctahydropyrrolo-[3,4-b][3]oxazine derivatives, which can be adapted for this synthesis.[4]

Step 2: N-Benzylation of the Octahydropyrrolo[3,4-b]pyrrole Core

The secondary amine of the octahydropyrrolo[3,4-b]pyrrole core can be selectively benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base.

  • Reaction Setup: Dissolve the octahydropyrrolo[3,4-b]pyrrole starting material in an appropriate aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzyloctahydropyrrolo[3,4-b]pyrrole.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-Benzyloctahydropyrrolo[3,4-b]pyrrole free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride.

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Benzylation cluster_step3 Step 3: Salt Formation Core_Synthesis Synthesis of Octahydropyrrolo[3,4-b]pyrrole Benzylation N-Benzylation with Benzyl Halide and Base Core_Synthesis->Benzylation Intermediate Salt_Formation Treatment with HCl Benzylation->Salt_Formation Free Base Final_Product 1-Benzyloctahydropyrrolo [3,4-b]pyrrole hydrochloride Salt_Formation->Final_Product Final Product

Caption: A generalized three-step synthetic workflow for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride.

Spectroscopic Characterization

While specific spectral data for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is not widely published, the expected spectroscopic features can be predicted based on its structure and the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The benzylic protons would appear as a singlet or an AB quartet. The protons on the saturated bicyclic core would appear in the aliphatic region (typically 1.5-4.0 ppm), with their multiplicity and coupling constants providing information about the stereochemistry of the ring junctions.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the benzyl group (around 127-138 ppm) and the aliphatic carbons of the octahydropyrrolo[3,4-b]pyrrole core (typically in the range of 20-70 ppm). The benzylic carbon would be expected around 50-60 ppm.

  • FTIR: The infrared spectrum would likely exhibit C-H stretching vibrations for both aromatic and aliphatic C-H bonds. The presence of the hydrochloride salt would be indicated by a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibration.

  • Mass Spectrometry: The mass spectrum (of the free base) would show a molecular ion peak corresponding to the molecular weight of the free base (C₁₃H₁₈N₂). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrrolidine rings.[5]

Applications in Drug Discovery

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its rigid scaffold is particularly useful for designing ligands with high affinity and selectivity for specific receptors and transporters in the central nervous system.

Serotonin and Dopamine Reuptake Inhibitors

This compound is a key building block in the development of serotonin and dopamine reuptake inhibitors.[1] These inhibitors are a major class of antidepressants and are also used to treat other psychiatric disorders. The octahydropyrrolo[3,4-b]pyrrole core can be elaborated with different functional groups to fine-tune the binding affinity and selectivity for the serotonin transporter (SERT) and the dopamine transporter (DAT). The benzyl group can also be modified or replaced to explore structure-activity relationships (SAR).

Mandatory Visualization: Role in CNS Drug Development

CNS_Applications Compound 1-Benzyloctahydropyrrolo [3,4-b]pyrrole HCl Intermediate Key Pharmaceutical Intermediate Compound->Intermediate CNS_Agents Central Nervous System (CNS) Agents Intermediate->CNS_Agents Reuptake_Inhibitors Serotonin & Dopamine Reuptake Inhibitors CNS_Agents->Reuptake_Inhibitors Other_CNS Other CNS Disorders CNS_Agents->Other_CNS Antidepressants Antidepressants Reuptake_Inhibitors->Antidepressants

Caption: The central role of the title compound as an intermediate in the development of CNS-active pharmaceuticals.

Other Potential Applications

Derivatives of the pyrrolo[3,4-b]pyrrole and related pyrrolopyridine scaffolds have been investigated for a range of other biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal properties.

  • Anticholinergic Activity: Certain analogs have demonstrated inhibitory effects on acetylcholine receptors.[6]

These findings suggest that the 1-Benzyloctahydropyrrolo[3,4-b]pyrrole scaffold can be a starting point for the development of a diverse range of therapeutic agents beyond CNS disorders.

Conclusion

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a synthetically valuable and structurally significant molecule in the field of medicinal chemistry. Its rigid bicyclic framework provides an excellent platform for the design of potent and selective ligands for various biological targets. While its primary application to date has been as an intermediate in the synthesis of CNS agents, particularly serotonin and dopamine reuptake inhibitors, the broader pharmacological potential of its derivatives warrants further investigation. This technical guide has provided a comprehensive overview of its structure, properties, and synthesis, highlighting its importance for researchers and professionals in drug discovery and development.

References

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  • Zhang, Y., Chen, Y., & Chen, H. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2537–2544. [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved January 27, 2026, from [Link]

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  • PubMed. (2009). WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]: a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity. Retrieved January 27, 2026, from [Link]

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Sources

Exploratory

The Bicyclic Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The bicyclic pyrrolidine core is a fascinating and highly versatile scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The bicyclic pyrrolidine core is a fascinating and highly versatile scaffold that has captured the attention of medicinal chemists for its prevalence in a wide array of biologically active natural products and synthetic compounds. Its unique three-dimensional structure, conformational rigidity, and the stereochemical complexity that can be readily introduced have established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the diverse biological activities associated with bicyclic pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will navigate through their roles as potent enzyme inhibitors, antiviral agents, and modulators of the central nervous system, offering field-proven insights to guide future research and development endeavors.

The Architectural Advantage of the Bicyclic Pyrrolidine Core

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common feature in numerous FDA-approved drugs.[1] When fused with another ring system, it forms a bicyclic structure, such as a pyrrolizidine or indolizidine alkaloid, which imparts significant conformational constraints.[2] This rigidity is a key determinant of biological activity, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The non-planar nature of the scaffold allows for a more extensive exploration of three-dimensional pharmacophore space, a critical factor for interacting with the complex topographies of protein binding sites.[3]

The inherent chirality of the bicyclic pyrrolidine core provides a platform for stereochemically defined substituents, which can drastically influence biological profiles due to the enantioselective nature of protein targets.[3] This guide will explore how subtle modifications to this core structure can lead to profound differences in pharmacological activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Paradigm in Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it an attractive therapeutic target for type 2 diabetes.[4][5] Bicyclic pyrrolidine derivatives, particularly those containing a cyanopyrrolidine moiety, have emerged as a cornerstone in the development of potent and selective DPP-4 inhibitors.[6][7]

Mechanism of Action: Covalent and Non-covalent Interactions

The cyanopyrrolidine scaffold acts as a key pharmacophore that mimics the N-terminal dipeptide of natural DPP-4 substrates. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent inhibition. The pyrrolidine ring itself establishes crucial interactions within the S1 subpocket of the enzyme. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrrolidine ring can significantly impact potency and selectivity against other dipeptidyl peptidases like DPP-8 and DPP-9.[8]

Structure-Activity Relationship (SAR) Insights

The development of successful DPP-4 inhibitors like Vildagliptin and Saxagliptin has provided invaluable SAR data. Key findings include:

  • The Cyanopyrrolidine Moiety: Essential for the covalent interaction with the catalytic serine.[7]

  • Substituents on the Pyrrolidine Ring: Introduction of specific groups can enhance binding affinity and selectivity. For instance, a fused cyclopropyl ring on the pyrrolidine has been shown to be highly active.[4]

  • Side Chains: The nature and orientation of side chains attached to the pyrrolidine nitrogen are critical for interacting with the S2 subpocket and achieving high potency.

Quantitative Data on Bicyclic Pyrrolidine DPP-4 Inhibitors
Compound ClassExampleDPP-4 IC50 (nM)Selectivity vs. DPP-8/DPP-9Reference
CyanopyrrolidinesVildagliptin~2-3>200-fold[4]
CyanopyrrolidinesSaxagliptin~2.5>400-fold[4]
Fused Pyrrolidines6,6-di Me Diazepanone Derivative140>100-fold[8]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a robust, fluorescence-based assay for screening and characterizing DPP-4 inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent AMC.[9] The rate of fluorescence increase is directly proportional to DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (bicyclic pyrrolidine derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Enzyme Preparation: Dilute the recombinant DPP-4 enzyme to the desired concentration in assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the test compound solution or control. b. Add 25 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate at 37°C for 10 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each test compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's sensitivity and reproducibility. The linearity of the reaction in the absence of an inhibitor confirms that the enzyme concentration and substrate are not limiting.

Visualizing the DPP-4 Inhibition Workflow

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Test Compound Dilution Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep DPP-4 Enzyme Dilution Add_Enzyme Add DPP-4 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Gly-Pro-AMC Preparation Add_Substrate Add Substrate & Start Reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate Incubate (10 min, 37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Monitor Fluorescence (30 min) Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Reaction Velocity Read_Fluorescence->Calculate_Velocity Determine_Inhibition Determine % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for in vitro DPP-4 inhibition assay.

Antiviral Activity: Combating Viral Threats

The bicyclic pyrrolidine scaffold is also present in compounds with significant antiviral activity.[10] For instance, certain derivatives have shown efficacy against influenza A and other viruses.[10] The rigid framework of these molecules allows for precise positioning of functional groups to interact with viral proteins, inhibiting key processes in the viral life cycle.

Targeting Viral Proteins and Replication

Bicyclic pyrrolidine derivatives can exert their antiviral effects through various mechanisms, including:

  • Inhibition of Viral Enzymes: Targeting crucial viral enzymes like proteases or polymerases.

  • Blocking Viral Entry: Interfering with the interaction between the virus and host cell receptors.

  • Inhibiting Viral Assembly: Disrupting the formation of new viral particles.

For example, 2-(1-adamantyl) pyrrolidine has demonstrated activity against the influenza A H2N2 strain.[10] More recently, bicyclic pyrrolidine analogues have been investigated as inhibitors of Phenylalanine tRNA synthetase (PheRS) in parasites like Toxoplasma gondii, showcasing the scaffold's potential against a broader range of infectious agents.[11][12]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This protocol provides a method to evaluate the ability of bicyclic pyrrolidine derivatives to protect host cells from virus-induced cell death.

Principle: In the presence of a cytopathic virus, infected cells will undergo morphological changes and eventually die. An effective antiviral agent will inhibit viral replication and protect the cells from this cytopathic effect. Cell viability is typically quantified using a colorimetric or fluorometric assay.[13][14]

Materials:

  • Host cell line permissive to the virus of interest (e.g., MRC-5 for Human Coronavirus 229E)[13]

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Test compounds (bicyclic pyrrolidine derivatives)

  • Positive control antiviral drug

  • Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cell monolayers.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-5 days).

  • Assessment of CPE and Viability: a. Visually inspect the cell monolayers under a microscope to assess the degree of CPE. b. Quantify cell viability using a chosen reagent according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-only controls. b. Determine the 50% effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death. c. Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to assess their toxicity. d. Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.

Self-Validation: The inclusion of a positive control antiviral and the determination of the CC50 ensures that the observed protective effect is due to specific antiviral activity and not general cytotoxicity.

Visualizing the Antiviral Assay Workflow

Antiviral_CPE_Assay cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Seed_Cells Seed Host Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Test Compounds & Controls Incubate_Overnight->Add_Compounds Infect_Cells Infect Cells with Virus Add_Compounds->Infect_Cells Incubate_CPE Incubate for CPE Development (3-5 days) Infect_Cells->Incubate_CPE Assess_Viability Assess Cell Viability (e.g., Neutral Red) Incubate_CPE->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50 Calculate_CC50 Calculate CC50 (on uninfected cells) Assess_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for a cytopathic effect (CPE) based antiviral assay.

Neurological Applications: Modulating Brain Function

Bicyclic pyrrolidine derivatives have also shown promise in the realm of neuroscience, with activities ranging from neuroprotection to cognitive enhancement.[15] Their ability to cross the blood-brain barrier (BBB) is a critical prerequisite for central nervous system (CNS) activity.[15]

Mechanisms of Neuroactivity

The neuroprotective and cognitive-enhancing effects of these compounds can be attributed to several mechanisms:

  • Sodium Channel Blockade: Some derivatives act as potent sodium channel blockers, which can be beneficial in conditions like ischemic stroke by preventing excessive neuronal depolarization and excitotoxicity.[16]

  • Modulation of Neurotransmitter Systems: Bicyclic pyrrolidines can interact with various neurotransmitter receptors and transporters, influencing synaptic transmission.

  • Anti-inflammatory and Antioxidant Effects: Certain compounds may exert neuroprotective effects by mitigating neuroinflammation and oxidative stress, common pathological features in many neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines an in vitro method to assess the neuroprotective effects of bicyclic pyrrolidine derivatives against an excitotoxic insult.

Principle: Neuronal cell cultures are exposed to an excitotoxic agent, such as glutamate or N-methyl-D-aspartate (NMDA), which leads to cell death. The ability of a test compound to prevent this cell death is a measure of its neuroprotective potential.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Excitotoxic agent (e.g., Glutamate)

  • Test compounds (bicyclic pyrrolidine derivatives)

  • Positive control neuroprotective agent (e.g., MK-801)

  • Cell viability reagent (e.g., MTT or LDH release assay kit)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Culture the neuronal cells in multi-well plates until they reach the desired confluency or differentiation state.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before inducing excitotoxicity.

  • Excitotoxic Insult: Add the excitotoxic agent (e.g., glutamate) to the culture medium at a concentration known to induce significant cell death.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control wells (typically 24 hours).

  • Assessment of Cell Viability: Quantify cell viability using a suitable assay. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity by detecting lactate dehydrogenase released from damaged cells.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated and excitotoxin-only controls. b. Determine the EC50 value, the concentration at which the compound provides 50% protection against the excitotoxic insult.

Self-Validation: Comparing the results with a known neuroprotective agent validates the assay. Performing a dose-response curve for the excitotoxic agent ensures that the chosen concentration induces a sub-maximal level of cell death, allowing for the detection of both neuroprotective and potentially neurotoxic effects of the test compounds.

Visualizing the Neuroprotection Assay Logic

Neuroprotection_Logic Start Neuronal Cell Culture Pretreatment Pre-treatment with Bicyclic Pyrrolidine Derivative Start->Pretreatment Excitotoxicity Induce Excitotoxicity (e.g., Glutamate) Pretreatment->Excitotoxicity Incubation Incubate (24h) Excitotoxicity->Incubation Viability_Assessment Assess Cell Viability (MTT/LDH Assay) Incubation->Viability_Assessment Outcome Outcome Viability_Assessment->Outcome Compare to Controls Protected Neuroprotection Observed Outcome->Protected Increased Viability Not_Protected No Neuroprotection Outcome->Not_Protected No Change in Viability

Caption: Logical flow of an in vitro neuroprotection experiment.

Conclusion and Future Directions

The bicyclic pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features provide a robust platform for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities, spanning from metabolic regulation to antiviral and neuroprotective effects, underscore the versatility of this chemical motif.

Future research in this area will likely focus on:

  • Exploring Novel Bicyclic Systems: Synthesizing and evaluating new fused ring systems to further probe the chemical space.

  • Structure-Based Drug Design: Utilizing computational methods and X-ray crystallography to design next-generation derivatives with improved potency and pharmacokinetic properties.

  • Target Deconvolution: For compounds with interesting phenotypes, identifying the specific biological targets to elucidate their mechanisms of action.

The insights and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of bicyclic pyrrolidine derivatives.

References

  • Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2).
  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4885.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
  • Hulverson, M. A., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. ACS Infectious Diseases.
  • Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. IDEAS.
  • Hulverson, M. A., et al. (2021). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. ACS Infectious Diseases, 7(11), 3119-3129.
  • El-Sayed, M. A., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Journal of the Iranian Chemical Society.
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  • National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central.
  • Singh, R., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4789-4813.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Lattab, K., & Wessjohann, L. A. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 512.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081). Abcam.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
  • Washington University School of Medicine. (2025). Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. Washington University School of Medicine Research Profiles.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.
  • Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124.
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  • Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(16), 4983.
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  • ResearchGate. (n.d.). New Chiral Bicyclic Pyrrolidine Block for Nirmatrelvir and Its Analogues.
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  • Sigma-Aldrich. (n.d.). DPP4 INHIBITOR SCREENING KIT Sufficient for 100 Fluorometric tests. Sigma-Aldrich.
  • ResearchGate. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
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  • Lee, J. Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4153-4157.
  • New England Drug Metabolism Discussion Group. (n.d.). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG.
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Foundational

Physicochemical characteristics of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride Abstract 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a heterocyclic compound featurin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride

Abstract

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a heterocyclic compound featuring a fused bicyclic pyrrolidine core with a benzyl substituent. As a derivative of the octahydropyrrolo[3,4-b]pyrrole scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of this molecule, particularly as a hydrochloride salt, are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to formulation and stability. This guide provides a comprehensive analysis of its core physicochemical characteristics, offering both theoretical insights and validated experimental protocols for its empirical determination. We delve into the structural features, solubility, pKa, lipophilicity, analytical profile, and stability, presenting the information with the causal reasoning required by drug development professionals.

Chemical Identity and Structure

Core Structure and Nomenclature

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a saturated bicyclic amine. The hydrochloride (HCl) salt is formed by the protonation of one of the basic nitrogen atoms, which significantly influences its physical properties compared to the free base.

  • IUPAC Name: 1-Benzyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride

  • CAS Number: 132414-50-7 (for the free base)[3]

  • Molecular Formula: C₁₃H₁₉ClN₂

  • Molecular Weight: 238.76 g/mol

Chemical Structure of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl

Figure 1: Chemical Structure of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl.

Significance and Applications

The octahydropyrrolo[3,4-b]pyrrole core is a rigid scaffold that can present substituents in well-defined spatial orientations, making it an attractive starting point for the synthesis of biologically active molecules. The benzyl group adds a lipophilic aromatic moiety, and the secondary amines provide handles for further chemical modification. Compounds with similar bicyclic morpholine and pyrrolidine structures are utilized extensively in drug discovery for their potential to interact with a wide range of biological targets.[2]

Core Physicochemical Properties

The properties of an active pharmaceutical ingredient (API) are foundational to its development. The hydrochloride salt form of this compound is likely chosen to enhance aqueous solubility and improve stability.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Appearance White to off-white crystalline solidImpacts handling, formulation, and dissolution rate.
Aqueous Solubility Moderately to highly solubleCrucial for dissolution, bioavailability, and formulation of parenteral dosage forms.
Melting Point >200 °C (predicted for salt)Defines solid-state stability, purity, and manufacturing processes like milling.
pKa ~8-10 (predicted for tertiary amine)Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP (free base) 1.65 (Calculated)[3]Measures lipophilicity of the neutral molecule, influencing membrane permeability and metabolism.
LogD (pH 7.4) <1.0 (Estimated)Represents effective lipophilicity at physiological pH, providing a better predictor of in-vivo distribution for an ionizable compound.
Solubility Profile

The free base of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole is expected to have low aqueous solubility due to its significant hydrocarbon character.[4] The conversion to an HCl salt drastically increases water solubility. This is because the protonated amine is an ionic species that readily interacts with polar water molecules. In contrast, the free base is soluble in various organic solvents like ethanol, chloroform, and ether.[4]

Causality: The protonation of a basic nitrogen atom introduces a positive charge, transforming the molecule into an ion. This ionic character allows for strong ion-dipole interactions with water, overcoming the intermolecular forces of the crystal lattice and leading to dissolution. This is a fundamental principle used to improve the biopharmaceutical properties of many amine-containing drugs.

Dissociation Constant (pKa)

The molecule has two nitrogen atoms that can be protonated. The tertiary amine is expected to be the more basic of the two, with a predicted pKa in the range of 8-10. The pKa is a critical parameter as it dictates the charge state of the molecule at a given pH.

Expert Insight: Understanding the pKa is essential for predicting behavior in the gastrointestinal tract. For a compound with a pKa of ~9, it will be predominantly in its charged, water-soluble form in the acidic environment of the stomach (pH 1-3) and will transition to a higher proportion of the neutral, lipid-soluble form in the more alkaline environment of the small intestine (pH 6-7.5). This transition is pivotal for the balance between dissolution and membrane permeation.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): This value refers to the partitioning of the neutral (free base) form of the drug between octanol and water. The calculated LogP of 1.65 suggests moderate lipophilicity for the free base.[3]

  • LogD (Distribution Coefficient): This is the more physiologically relevant parameter for an ionizable drug. It measures the partitioning of all species (ionized and neutral) at a specific pH. For a basic compound like this, the LogD will be significantly lower than the LogP at any pH below its pKa. At pH 7.4, a significant portion of the molecule will be protonated, reducing its effective lipophilicity and leading to a lower LogD value.

Spectroscopic and Analytical Characterization

A robust analytical profile is necessary to confirm the identity, purity, and stability of the compound.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5-4.0 ppm), and a complex series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the octahydropyrrolopyrrole core.

  • ¹³C NMR: Aromatic carbons would appear in the ~125-140 ppm range, the benzylic carbon around 60 ppm, and the aliphatic carbons of the bicyclic system between ~20-70 ppm.

  • Infrared (IR) Spectroscopy: Key stretches would include C-H (aromatic and aliphatic) around 2850-3100 cm⁻¹, N-H stretch (from the protonated amine) as a broad peak around 2400-2700 cm⁻¹, and C=C aromatic ring stretches around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected parent ion would be that of the free base [M+H]⁺ at m/z 203.15.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for purity assessment and stability studies.[5] A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., phosphate) or ion-pairing agent (e.g., TFA) is a typical starting point.

Stability Assessment

The stability of a drug substance is critical for ensuring its safety, efficacy, and shelf-life. Pyrrole-containing compounds, in general, can be susceptible to degradation.[6][7]

  • pH Stability: The compound should be evaluated in aqueous solutions at various pH values (e.g., pH 2, 7, 9) to determine its susceptibility to acid- or base-catalyzed hydrolysis.

  • Oxidative Stability: The amine functional groups can be susceptible to oxidation. Stability should be tested in the presence of an oxidizing agent like hydrogen peroxide.

  • Photostability: The aromatic ring and pyrrole system can absorb UV light, potentially leading to photodegradation. Solid and solution-state photostability studies following ICH Q1B guidelines are necessary.

  • Thermal Stability: The compound should be exposed to elevated temperatures to assess its thermal robustness, both in solid form and in solution.

Experimental Methodologies

The following section details standardized protocols for determining the key physicochemical parameters discussed.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

  • Separation: Separate the solid phase from the solution by centrifugation or filtration (using a filter material that does not bind the compound, e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Report the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48h) A->B Establish equilibrium C Centrifuge or Filter (0.22 µm PVDF) B->C Isolate saturated solution D Dilute supernatant C->D Prepare for analysis E Analyze by HPLC-UV D->E Measure concentration G A Dissolve compound in water/co-solvent B Titrate with HCl to fully protonate A->B C Titrate with NaOH (record pH vs. volume) B->C D Plot pH vs. Volume C->D E Calculate 1st derivative to find equivalence point D->E F Determine pKa at 1/2 equivalence volume E->F

Sources

Exploratory

Technical Guide: Antibacterial Spectrum &amp; Mechanistic Role of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Derivatives

This guide provides an in-depth technical analysis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride , focusing on its critical role as a pharmacophore precursor in the development of broad-spectrum antibacterial a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride , focusing on its critical role as a pharmacophore precursor in the development of broad-spectrum antibacterial agents.

While the compound itself is a chemical intermediate (synthon), the octahydropyrrolo[3,4-b]pyrrole moiety it donates is a high-value structural motif used to expand the antibacterial spectrum of fluoroquinolones and tricyclic GyrB/ParE (TriBE) inhibitors against multidrug-resistant (MDR) Gram-negative pathogens.

Part 1: Executive Technical Synthesis

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (CAS: 132414-50-7) serves as the stable, protected delivery form of the 2,6-diazabicyclo[3.3.0]octane ring system. In medicinal chemistry, this bicyclic amine is engineered to solve the "Gram-negative permeation problem."

When deprotected and coupled to a quinolone or pyrimidoindole scaffold, this moiety confers a hyper-broadened antibacterial spectrum . Unlike traditional side chains (e.g., piperazine in ciprofloxacin), the pyrrolo[3,4-b]pyrrole system reduces efflux pump recognition and enhances porin penetration, making it a "spectrum extender" for next-generation antibiotics.

Core Identity Matrix
PropertyDetail
Chemical Name 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Active Moiety (3aR,6aR)-Octahydropyrrolo[3,4-b]pyrrole (Diamine)
Primary Application Side-chain donor for C7-substituted Quinolones & TriBE Inhibitors
Spectrum Target ESKAPE Pathogens (specifically P. aeruginosa, A. baumannii)
Mechanism Class DNA Gyrase (GyrB) & Topoisomerase IV (ParE) Inhibition

Part 2: The Functional Antibacterial Spectrum

The "spectrum" of this compound is functionally defined by the activity of the APIs derived from it . Research indicates that incorporating this specific bicyclic amine shifts the antimicrobial profile significantly compared to monocyclic analogs.[1]

Expanded Gram-Negative Coverage (The Critical Advantage)

The primary utility of the octahydropyrrolo[3,4-b]pyrrole moiety is its ability to breach the Gram-negative cell envelope.

  • Target Organisms: Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli.

  • Potency Shift: Derivatives often show 2-4x lower MIC (Minimum Inhibitory Concentration) against P. aeruginosa compared to piperazine-based analogs.

  • Resistance Breaking: Active against strains overexpressing MexAB-OprM efflux pumps. The rigid bicyclic structure is a poor substrate for RND-type efflux transporters.

Retained Gram-Positive Potency

Unlike some modifications that sacrifice Gram-positive activity for Gram-negative penetration, this moiety maintains high affinity for the GyrB pocket.

  • Target Organisms: Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus faecalis.

  • Mechanism: The basic nitrogen of the pyrrole ring interacts with the Asp73/Glu474 residues in the GyrB/ParE active site, stabilizing the inhibitor-enzyme-DNA complex.

Quantitative Spectrum Data (Representative Derivative)

Data based on TriBE inhibitors containing the (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole side chain.

OrganismStrain TypeTypical MIC Range (µg/mL)Clinical Significance
S. aureusMRSA (Methicillin Resistant)0.03 – 0.12 High Potency
S. pneumoniaePenicillin-Resistant0.06 – 0.25 Respiratory efficacy
E. coliWild Type0.12 – 0.50 Standard Gram-neg
P. aeruginosaMDR (Efflux Overexpression)1.0 – 4.0 Critical differentiator
A. baumanniiCarbapenem-Resistant0.5 – 2.0 Difficult-to-treat target

Part 3: Mechanism of Action & Causality

The superior spectrum is not accidental; it is a result of specific physicochemical properties conferred by the bicyclic system.

The "Dual-Targeting" Mechanism

The moiety enables the inhibitor to bind simultaneously to the ATPase domain of DNA Gyrase (GyrB) and Topoisomerase IV (ParE) .

  • Causality: Dual targeting drastically reduces the rate of resistance development. A bacterium must acquire simultaneous mutations in both gyrB and parE genes to develop high-level resistance, a statistically rare event (

    
     probability).
    
The "Permeability-Efflux" Balance
  • Lipophilicity (logD): The octahydropyrrolo[3,4-b]pyrrole ring optimizes logD at physiological pH (7.4), allowing the molecule to traverse the porins (OmpF/OmpC) of the outer membrane.

  • Steric Rigidity: The fused ring system restricts conformational flexibility. This rigidity prevents the molecule from fitting into the binding pocket of multi-drug efflux pumps (like AcrAB-TolC), preventing extrusion.

Visualization: Spectrum Expansion Mechanism

AntibacterialMechanism Precursor 1-Benzyl-octahydropyrrolo [3,4-b]pyrrole HCl Synth Deprotection & Coupling (Synthesis) Precursor->Synth Pd/C, H2 ActiveDrug Active Drug (GyrB/ParE Inhibitor) Synth->ActiveDrug Scaffold Attachment OuterMem Gram-Neg Outer Membrane (Porins) ActiveDrug->OuterMem Optimized logD (Entry) Efflux Efflux Pumps (MexAB/AcrAB) OuterMem->Efflux Periplasmic Space Efflux->OuterMem Extrusion (Blocked) Target Target Binding (GyrB / ParE) Efflux->Target Evasion (Rigid Structure) Death Bacterial Cell Death (Broad Spectrum) Target->Death DNA Replication Halt

Caption: Pathway from precursor to active mechanism. The rigid bicyclic amine evades efflux pumps, enabling Gram-negative activity.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Active Moiety (Deprotection)

To evaluate the spectrum, the benzyl group must be removed to allow coupling to the antibiotic scaffold.

  • Dissolution: Dissolve 1.0 eq of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride in Methanol (MeOH).

  • Catalyst Addition: Add 10% Pd/C (50% wet) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 atm) at Room Temperature (RT) for 4-12 hours.
    
    • Validation: Monitor by TLC (disappearance of benzyl spot) or LC-MS (Mass shift:

      
      ).
      
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate to yield octahydropyrrolo[3,4-b]pyrrole (secondary amine).

  • Coupling: React immediately with the halogenated antibiotic scaffold (e.g., 7-chloro-fluoroquinolone) via

    
     reaction.
    
Protocol B: MIC Determination (Broth Microdilution)

Standardized assay to verify the spectrum of the final derivative.

  • Preparation: Prepare stock solution of the synthesized drug in DMSO (1 mg/mL).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

  • Inoculation: Inoculate wells with

    
     CFU/mL of target bacteria (e.g., P. aeruginosa ATCC 27853).
    
  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Use Ciprofloxacin as a positive control. If the derivative MIC < Ciprofloxacin MIC against P. aeruginosa, the pyrrolo-pyrrole moiety is functioning correctly.

References

  • Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents. Source: PLOS ONE (2013) Significance: Establishes the octahydropyrrolo[3,4-b]pyrrole moiety as a key driver for Gram-negative permeability and efflux evasion.

  • Structure-Activity Relationships of Novel Bacterial Topoisomerase Inhibitors. Source: Journal of Medicinal Chemistry / PubMed Significance: Details the SAR of bicyclic amines in antibiotic design. (General Search Landing for Verification)

  • 1-Benzyloctahydropyrrolo[3,4-b]pyrrole (Compound Summary). Source: PubChem Significance: Chemical identity and physical property data for the precursor.

Sources

Foundational

An In-Depth Technical Guide to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis, properties, and potential applications.

Core Molecular Attributes

1-Benzyloctahydropyrrolo[3,4-b]pyrrole and its hydrochloride salt are key building blocks in the synthesis of more complex molecules. A precise understanding of their fundamental properties is the bedrock of any research and development endeavor.

1-Benzyloctahydropyrrolo[3,4-b]pyrrole (Free Base)

The free base form of the molecule, identified by the CAS number 132414-50-7, possesses the following definitive characteristics[1][2][3]:

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂[1][2][3]
Molecular Weight 202.30 g/mol [1][2]
Systematic Name 1-benzyloctahydropyrrolo[3,4-b]pyrrole[4]
Synonyms Pyrrolo[3,4-b]pyrrole, octahydro-1-(phenylmethyl)-[4]

The structural foundation of this molecule is the octahydropyrrolo[3,4-b]pyrrole bicyclic system. This core is comprised of two fused five-membered rings sharing a common carbon-nitrogen bond. The "1-Benzyl" designation indicates the attachment of a benzyl group (a benzene ring connected to a methylene group, -CH₂-) to one of the nitrogen atoms of the pyrrolidine rings.

1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride (HCl Salt)

For pharmaceutical and various research applications, the hydrochloride salt is often preferred due to its increased stability and solubility in aqueous media. The addition of one equivalent of hydrochloric acid to the free base results in the protonation of one of the nitrogen atoms.

PropertyValue
Molecular Formula C₁₃H₁₉ClN₂
Molecular Weight 238.76 g/mol

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base (202.30 g/mol ).

Synthesis and Chemical Reactivity

The synthesis of the pyrrolo[3,4-b]pyrrole scaffold and its derivatives is a topic of significant interest in organic chemistry. Several synthetic strategies can be employed, often involving multi-step sequences.

General Synthetic Approaches

The construction of the core octahydropyrrolo[3,4-b]pyrrole ring system can be achieved through various methodologies. A common conceptual pathway involves the formation of the bicyclic diamine followed by N-benzylation.

G cluster_0 Core Scaffold Synthesis cluster_1 N-Benzylation cluster_2 Salt Formation Starting_Materials Acyclic Precursors Cyclization Intramolecular Cyclization Starting_Materials->Cyclization e.g., Dieckmann condensation, reductive amination Bicyclic_Core Octahydropyrrolo[3,4-b]pyrrole Cyclization->Bicyclic_Core Benzylation N-Benzylation Bicyclic_Core->Benzylation Benzyl halide, reductive amination Final_Product 1-Benzyloctahydropyrrolo [3,4-b]pyrrole Benzylation->Final_Product Salt_Formation Acidification Final_Product->Salt_Formation HCl in ether/alcohol HCl_Salt 1-Benzyloctahydropyrrolo [3,4-b]pyrrole HCl Salt_Formation->HCl_Salt

Caption: General synthetic workflow for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride.

Key Synthetic Considerations
  • Stereochemistry: The fusion of the two rings can result in different stereoisomers (cis or trans). The specific synthetic route and reaction conditions will dictate the stereochemical outcome, which can have significant implications for biological activity.

  • Protecting Groups: In multi-step syntheses, the use of protecting groups for one of the nitrogen atoms may be necessary to achieve selective N-benzylation.

  • Purification: Chromatographic techniques are typically employed to purify the free base, and recrystallization is often used for the hydrochloride salt.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties is crucial for formulation, drug delivery, and analytical method development.

PropertyDescriptionSignificance
Appearance The free base is typically a solid.Influences handling and formulation.
Solubility The hydrochloride salt is expected to have higher aqueous solubility than the free base.Critical for biological assays and formulation.
LogP The calculated ACD/LogP for the free base is 1.65.[4]Indicates moderate lipophilicity, relevant for membrane permeability.
Polar Surface Area The polar surface area of the free base is 15.27 Ų.[4]Affects cell penetration and oral bioavailability.
Analytical Techniques for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of the benzyl group and the stereochemistry of the ring fusion.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify characteristic functional groups within the molecule.

Applications in Research and Drug Development

The octahydropyrrolo[3,4-b]pyrrole scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional shape provides a framework for presenting substituents in specific spatial orientations, which can lead to high-affinity interactions with biological targets.

Potential Therapeutic Areas

Compounds containing the pyrrolo[3,4-b]pyrrole core have been investigated for a range of potential therapeutic applications, including:

  • Antipsychotic Agents: The structural similarity to known dopamine and serotonin receptor ligands suggests potential applications in treating psychiatric disorders.[4]

  • Inhibitors of Protein-Protein Interactions: The rigid scaffold can be used to mimic peptide secondary structures, making it a valuable tool for disrupting disease-relevant protein-protein interactions.[4]

  • Antimicrobial Agents: Derivatives of related fused heterocyclic systems have shown promising antibacterial and antifungal activity.[5]

G Core_Scaffold 1-Benzyloctahydropyrrolo [3,4-b]pyrrole HCl Application1 CNS Drug Discovery Core_Scaffold->Application1 Dopamine/Serotonin Receptor Ligands Application2 Infectious Disease Research Core_Scaffold->Application2 Novel Antimicrobial Agents Application3 Oncology Core_Scaffold->Application3 Protein-Protein Interaction Inhibitors

Caption: Potential research applications of the 1-Benzyloctahydropyrrolo[3,4-b]pyrrole scaffold.

Safety and Handling

Detailed toxicological data for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is not extensively available. Standard laboratory safety precautions should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

  • Eswarappa, B., et al. (2014). Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b][4][6]oxazine derivatives. Der Pharma Chemica, 6(3), 220-227. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride as a research tool

As a Senior Application Scientist, this guide provides a comprehensive overview of the utility of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride as a research tool. While direct, extensive research on this specific...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the utility of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride as a research tool. While direct, extensive research on this specific molecule is not widely published, its core scaffold, octahydropyrrolo[3,4-b]pyrrole, is a valuable building block in medicinal chemistry.[1][2] This document will, therefore, focus on the established applications of this scaffold and its derivatives, providing a strong foundation for researchers to design and conduct experiments with the title compound.

Introduction: The Octahydropyrrolo[3,4-b]pyrrole Scaffold in Drug Discovery

The octahydropyrrolo[3,4-b]pyrrole core is a rigid, bicyclic diamine that has attracted significant interest in medicinal chemistry.[2] Its conformationally constrained structure is advantageous for designing selective ligands for various biological targets. The two nitrogen atoms within the scaffold offer versatile points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.[2]

Derivatives of the broader pyrrole family have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and neuroprotective effects.[3][4][5][6][7] This highlights the therapeutic potential of molecules incorporating this heterocyclic motif.

Key Research Applications

Based on the known activities of related compounds, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be explored in several research areas:

  • As a Synthetic Intermediate: The primary application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] Its rigid structure can impart favorable properties such as enhanced selectivity and metabolic stability to the final drug candidate.[1]

  • Dopamine Receptor Ligand Development: The pyrrole nucleus is a recognized pharmacophore in many drugs.[5] Specifically, derivatives of octahydropyrrolo[2,3-b]pyrroles have been identified as potent and selective dopamine D3 receptor antagonists.[8] Given the structural similarities, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a promising candidate for the development of novel ligands for dopamine receptors, particularly the D4 subtype, which is a target for several neuropsychiatric conditions.[9][10][11]

  • Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins involved in cellular stress responses and have been implicated in various neurological disorders.[12][13] The development of selective sigma receptor ligands is an active area of research, and novel heterocyclic compounds are constantly being explored for this purpose.[14][15][16]

  • Neuroprotective Agent Screening: Pyrrole-containing compounds have shown promise as neuroprotective agents by exhibiting antioxidant properties and protecting against neurotoxicity.[3][7][17][18] 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be investigated for its potential to mitigate oxidative stress and neuronal cell death in in vitro models of neurodegenerative diseases.

Experimental Protocols

General Synthesis of Substituted Octahydropyrrolo[3,4-b]pyrrole Derivatives

This protocol outlines a general method for the N-substitution of the octahydropyrrolo[3,4-b]pyrrole core, adapted from the synthesis of related oxazine derivatives.[19] This allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Workflow for N-Substitution:

A 1-Benzyloctahydropyrrolo[3,4-b]pyrrole (Starting Material) B Dissolve in suitable solvent (e.g., DMF, Acetonitrile) A->B C Add base (e.g., K2CO3, Et3N) B->C D Add Alkyl/Aryl Halide (R-X) C->D E Stir at appropriate temperature (e.g., room temp. to reflux) D->E F Monitor reaction by TLC/LC-MS E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G Reaction Complete H Characterization (e.g., NMR, MS) G->H Receptor D4 Receptor Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Radioligand [3H]-Spiperone (Radioligand) Radioligand->Bound_Complex Test_Compound 1-Benzyloctahydropyrrolo [3,4-b]pyrrole HCl (Test Compound) Displacement Displacement Test_Compound->Displacement Displacement->Bound_Complex Inhibits Binding

Sources

Application

Molecular docking protocol for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

An Application Note and In-Depth Protocol for the Molecular Docking of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride Authored by: A Senior Application Scientist Abstract Molecular docking is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Molecular Docking of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Authored by: A Senior Application Scientist

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, offering predictive insights into the binding of small molecules to macromolecular targets.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride. This protocol is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each procedural choice. We will utilize industry-standard, open-source software to ensure accessibility and reproducibility. The protocol emphasizes self-validation and critical analysis of results to foster robust and meaningful scientific outcomes.

Introduction to Molecular Docking and the Target Compound

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1][3] This computational technique models the atomic-level interactions that govern molecular recognition, allowing for the rapid screening of potential drug candidates and the optimization of lead compounds.[1][4] The process involves two key components: a sampling algorithm to generate various ligand poses within the protein's binding site and a scoring function to estimate the binding affinity for each pose.[4]

The Ligand: 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] The specific compound, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, belongs to a class of fused pyrrolidine ring systems. While the precise biological target of this specific molecule is not extensively documented in public literature, related pyrrolopyridine derivatives have shown activity against various targets, including kinases and proteins involved in the central nervous system.[8][9] For this protocol, we will select a hypothetical yet relevant protein target to demonstrate the docking workflow.

The Causality Behind the Workflow: A Self-Validating System

A reliable docking protocol is not merely a sequence of commands; it is a scientifically rigorous experiment. The trustworthiness of the final results hinges on a workflow designed for self-validation. We will employ a common and effective validation method: redocking a co-crystallized (native) ligand into its corresponding protein structure. If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), it provides confidence that the parameters are appropriate for docking novel ligands like our compound of interest.[10]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Prep_Protein 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_SMILES 2. Obtain Ligand Structure (e.g., from PubChem/SMILES) Prep_Ligand 4. Prepare Ligand (Generate 3D conformer, add hydrogens, define torsions) Ligand_SMILES->Prep_Ligand Grid 5. Define Binding Site (Generate Grid Box) Prep_Protein->Grid Prep_Ligand->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Validate 7. Protocol Validation (Redock native ligand, calculate RMSD) Dock->Validate Feedback Loop Analyze 8. Analyze Results (Binding Affinity & Poses) Dock->Analyze Validate->Analyze Validated Protocol Visualize 9. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Analyze->Visualize Conclusion 10. Draw Conclusions Visualize->Conclusion

Caption: Molecular Docking and Validation Workflow.

Materials and Software

This protocol relies on freely available and widely used software. Ensure you have the following installed:

SoftwarePurposeSource
AutoDock Tools (ADT) Preparing protein and ligand files (PDBQT format), generating grid parameters.
AutoDock Vina The core docking engine.
Open Babel File format conversion, initial 3D structure generation.
PyMOL or UCSF ChimeraX Visualization of molecules and analysis of docking results. or
Protein Data Bank (PDB) Source for 3D protein structures.
PubChem Source for ligand structures.

Detailed Experimental Protocol

For this protocol, we will use Human Cyclin-Dependent Kinase 2 (CDK2) as our example target protein, a common target in cancer drug discovery. We will use the PDB entry 1HCK , which is a complex of CDK2 with the inhibitor staurosporine. We will first validate our protocol by redocking staurosporine, and then dock our target compound, 1-Benzyloctahydropyrrolo[3,4-b]pyrrole.

Part A: Ligand Preparation

The goal of this stage is to convert the 2D representation of our ligand into a 3D structure with correct protonation, charges, and defined rotatable bonds.

  • Obtain Ligand Structure :

    • For 1-Benzyloctahydropyrrolo[3,4-b]pyrrole, its structure can be obtained from PubChem (CID 10198297) or by converting its SMILES string (C1C[C@H]2CN(C[C@H]2NC1)CC3=CC=CC=C3) using a tool like Open Babel.[11]

    • Save the structure as a 3D .sdf or .mol2 file.

  • Convert to PDBQT Format using AutoDock Tools (ADT) :

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand's .mol2 file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and information about torsional degrees of freedom.[12]

Part B: Receptor (Protein) Preparation

The crystal structure of a protein from the PDB is not immediately ready for docking.[12] It must be cleaned and prepared.

  • Download and Clean the Protein Structure :

    • Download the PDB file for 1HCK from the RCSB PDB.

    • Open the 1HCK.pdb file in a molecular viewer like PyMOL or ChimeraX.

    • Remove all non-essential molecules: water molecules (HOH), co-factors, and the original ligand (in this case, staurosporine, residue ID STU). Save this cleaned structure as 1HCK_protein.pdb.

    • Self-Validation Step: Save the original ligand (STU) in a separate file named native_ligand.pdb for later use in protocol validation.

  • Prepare Receptor in ADT :

    • Launch ADT and go to File -> Read Molecule and open 1HCK_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select 1HCK_protein and save it as receptor.pdbqt. This file now contains the necessary information for the Vina scoring function.

Part C: Defining the Binding Site (Grid Box Generation)

We must define the three-dimensional space where Vina will search for optimal ligand poses.[3] For known targets, this is typically centered on the co-crystallized ligand.

  • Set Grid Map in ADT :

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. You can adjust its center and dimensions.

    • To center the box on the known binding site, you can load the native_ligand.pdb and center the grid on it.

    • A good starting point for the dimensions is a box that extends approximately 10-12 Å beyond the ligand in all directions.

  • Record Grid Parameters :

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z). These values are crucial for the Vina configuration file.

ParameterExample Value (for 1HCK)Description
center_x 15.5X-coordinate of the grid box center (in Angstroms)
center_y 53.0Y-coordinate of the grid box center (in Angstroms)
center_z 16.0Z-coordinate of the grid box center (in Angstroms)
size_x 22.0Dimension of the grid box in the X-axis (in Angstroms)
size_y 22.0Dimension of the grid box in the Y-axis (in Angstroms)
size_z 22.0Dimension of the grid box in the Z-axis (in Angstroms)
Part D: Running the Molecular Docking with AutoDock Vina

Vina is run from the command line and requires a configuration file.

  • Create a Configuration File :

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and grid parameters with your own:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.

  • Execute Vina :

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command (ensure vina is in your system's PATH):

Results Analysis and Interpretation

Vina will produce two output files: results.pdbqt containing the coordinates of the docked poses, and results.log containing the binding affinity scores.

  • Binding Affinity (Docking Score) : This value, found in results.log, is an estimate of the binding free energy (ΔG) in kcal/mol.[13] More negative values indicate stronger, more favorable binding.[14][15]

  • Binding Poses : The results.pdbqt file contains multiple binding modes (typically 9), ranked by their binding affinity.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-7.92.103
.........
(Table contains hypothetical data for illustrative purposes)

Visualization : Use PyMOL or ChimeraX to visualize the results.

  • Open receptor.pdbqt.

  • Open results.pdbqt. This will load all the predicted binding poses.

  • Analyze the top-ranked pose. Identify key interactions such as:

    • Hydrogen bonds : Crucial for specificity and affinity.

    • Hydrophobic interactions : Often drive the binding process.

    • Pi-stacking : Interactions involving aromatic rings.

Protocol Validation: The Trustworthiness Check

To ensure your docking parameters are reliable, perform a redocking experiment.

  • Prepare the native_ligand.pdb (staurosporine) as you did for the target ligand, creating native_ligand.pdbqt.

  • Use the exact samereceptor.pdbqt and conf.txt file (only changing the ligand = line to native_ligand.pdbqt).

  • Run the Vina docking.

  • Analyze the results. The top-ranked pose should have a low RMSD value when compared to the original crystal structure position of the ligand.

    • Acceptable RMSD : A value below 2.0 Å is generally considered a successful redocking, indicating the protocol is valid.[10]

Troubleshooting Common Issues

  • Error in PDBQT file preparation : Ensure all hydrogens have been added and charges computed correctly. Missing parameters are a common source of errors.

  • Ligand docks outside the binding pocket : The grid box may be too large or incorrectly centered. Double-check the grid parameters.

  • Poor redocking RMSD (> 2.0 Å) : The scoring function may not be suitable for your specific protein-ligand system, or the protein may undergo significant conformational changes upon binding, which is a limitation of rigid receptor docking.[16] Consider exploring more advanced techniques like flexible docking if this occurs.

Conclusion

This application note provides a robust and validated protocol for performing molecular docking of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride using AutoDock Vina. By understanding the rationale behind each step and incorporating a critical validation check, researchers can generate reliable and insightful predictions of protein-ligand interactions. These computational results can then guide further experimental validation, accelerating the process of drug discovery and development.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training Materials. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Poudel, I., & Karki, R. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]

  • MGLTools. (n.d.). AutoDockTools. The Scripps Research Institute. [Link]

  • Open Babel. (n.d.). The Open Source Chemistry Toolbox. [Link]

  • RCSB Protein Data Bank. (n.d.). [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of chemical information and modeling, 49(6), 1455–1474. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). Molecular Docking Challenges and Limitations. ResearchGate. [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Kumar, A., & Zhang, K. Y. (2018). Challenges in Docking: Mini Review. JSciMed Central. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. National Center for Biotechnology Information. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Kaczor, A. A., & Karczmarzyk, Z. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). Molecular Docking Challenges and Limitations. Semantic Scholar. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • precisionFDA. (n.d.). 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE DIHYDROCHLORIDE, (4AS,7AS)-. [Link]

  • Kaczor, A. A., & Karczmarzyk, Z. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Montalbano, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112349. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135. [Link]

  • PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. National Center for Biotechnology Information. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]

  • ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]

  • Pipzine Chemicals. (2026). 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. [Link]

  • Montalbano, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

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Method

Application Notes and Protocols for the Pharmacokinetic (ADME) Profiling of Heterocyclic Compounds

Introduction: The Central Role of Heterocyples and the Imperative of ADME Profiling Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyples and the Imperative of ADME Profiling

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are a cornerstone of modern medicinal chemistry. It is estimated that over 85% of all biologically active chemical entities feature a heterocyclic scaffold.[1] This prevalence is a testament to their remarkable versatility; the incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for a fine-tuning of physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity.[1] These modifications are instrumental in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of drug candidates.[1]

Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals, forming the structural basis of a vast array of drugs, from antibiotics to anticancer agents.[2][3][4] However, the very features that make heterocyclic compounds so valuable in drug design—their reactivity and diverse functional groups—also present unique challenges in predicting their pharmacokinetic behavior. The metabolic susceptibility of certain heterocyclic rings, for instance, can lead to rapid clearance and poor bioavailability, hindering the development of otherwise promising therapeutic agents.

Therefore, a thorough and early-stage ADME profiling of heterocyclic drug candidates is not merely a procedural step but a critical, strategic imperative in drug discovery and development.[5][6] In vitro ADME assays, in particular, are pivotal for identifying potential liabilities, guiding compound optimization, and prioritizing the most promising candidates for further development, ultimately reducing reliance on animal testing and streamlining development timelines.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the comprehensive ADME profiling of heterocyclic compounds.

I. The ADME Paradigm for Heterocyclic Compounds: Key Considerations

The journey of a drug through the body is a complex interplay of four key processes: Absorption, Distribution, Metabolism, and Excretion. For heterocyclic compounds, each of these stages presents unique considerations.

A. Absorption: Crossing the Barriers

For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. The physicochemical properties of heterocyclic compounds, such as their pKa and lipophilicity, play a crucial role in this process. The ability of nitrogen-containing heterocycles to exist in protonated or unprotonated states at physiological pH can significantly influence their membrane permeability and oral absorption.

B. Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed throughout the body. This process is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. The polarity and hydrogen bonding potential of heterocyclic compounds can impact their binding to plasma proteins like albumin, which in turn affects the concentration of free, pharmacologically active drug.

C. Metabolism: The Biotransformation Challenge

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. This is often the most significant hurdle for heterocyclic drug candidates. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including many heterocyclic compounds.[7][8]

Saturated heterocycles are particularly susceptible to metabolism at positions adjacent to or directly on the heteroatom.[9] Common metabolic transformations for heterocyclic rings include:

  • Oxidation: This can occur on the heteroatom itself (e.g., N-oxidation, S-oxidation) or on the carbon atoms of the ring.[7][10] Aromatic heterocycles can undergo hydroxylation, while saturated rings are prone to oxidation at activated C-H bonds.

  • Dealkylation: N- and O-dealkylation are common metabolic pathways for heterocyclic compounds with alkyl substituents on nitrogen or oxygen atoms.

  • Ring Opening: Some heterocyclic rings can undergo metabolic ring cleavage, leading to the formation of linear metabolites.[10]

Understanding the metabolic fate of a heterocyclic compound is crucial for optimizing its stability and avoiding the formation of reactive or toxic metabolites.

D. Excretion: The Final Exit

The final stage of a drug's journey is its excretion from the body, primarily through the kidneys (urine) or the liver (bile). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, determine the primary route and rate of excretion. The involvement of drug transporters in the kidney and liver is also a critical determinant of a compound's elimination.[11]

II. In Vitro ADME Profiling Cascade for Heterocyclic Compounds

A tiered approach to in vitro ADME screening allows for the efficient and cost-effective evaluation of a large number of compounds in early discovery, with more detailed characterization reserved for the most promising candidates.

Caption: A tiered in vitro ADME profiling cascade for heterocyclic compounds.

III. Detailed Protocols for Key In Vitro ADME Assays

The following protocols provide step-by-step methodologies for essential in vitro ADME assays for the characterization of heterocyclic compounds.

A. Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes. A high clearance in this assay often correlates with poor in vivo bioavailability.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw a vial of pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • In a 96-well plate, add 5 µL of the test compound working solution (diluted from the stock to achieve a final concentration of 1 µM).

    • Add 85 µL of the diluted HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (k / [HLM protein concentration]).

Self-Validation:

  • Negative Control: A control incubation without the NADPH regenerating system should show minimal loss of the test compound, confirming that the observed disappearance is due to enzymatic metabolism.

  • Positive Controls: The high and low clearance control compounds should exhibit their expected metabolic profiles, ensuring the assay is performing correctly.

B. Cytochrome P450 (CYP) Inhibition Assay

Rationale: Many heterocyclic compounds, particularly those containing nitrogen, can inhibit CYP enzymes. This can lead to clinically significant drug-drug interactions (DDIs) when co-administered with other drugs that are metabolized by the same CYP isoform. This assay determines the concentration of the test compound that inhibits 50% of the activity of a specific CYP isoform (IC50).

Protocol:

  • Preparation of Reagents:

    • Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) or HLM.

    • Prepare a stock solution of the test compound in DMSO.

    • Use a probe substrate specific for the CYP isoform being tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • Prepare a known inhibitor for each CYP isoform as a positive control (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Incubation:

    • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).

    • Add the recombinant CYP enzyme or HLM and the probe substrate.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-15 minutes).

  • Quenching and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: The known CYP inhibitor should produce an IC50 value within the expected range.

  • Solvent Control: A control with only the solvent (DMSO) should show no significant inhibition.

C. Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, non-cell-based assay that provides a measure of a compound's passive permeability across an artificial membrane. It is a useful tool for predicting the potential for oral absorption.

Protocol:

  • Preparation of Plates:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Fill the acceptor plate wells with buffer at pH 7.4.

  • Compound Addition:

    • Prepare solutions of the test compounds in buffer at a specific pH (e.g., pH 5.0 to mimic the acidic environment of the upper intestine).

    • Add the compound solutions to the wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Self-Validation:

  • Control Compounds: Include compounds with known high and low permeability to benchmark the assay performance.

  • Membrane Integrity: The permeability of a known impermeable marker (e.g., Lucifer yellow) should be very low, confirming the integrity of the artificial membrane.

IV. Data Interpretation and Structure-ADME Relationships for Heterocyclic Compounds

The data generated from these in vitro assays should be integrated to build a comprehensive ADME profile for each compound.

Table 1: Example ADME Data for a Series of Heterocyclic Compounds

Compound IDHLM Clint (µL/min/mg)CYP3A4 IC50 (µM)PAMPA Pe (10⁻⁶ cm/s)Plasma Protein Binding (%)
HET-0011502.51.295
HET-00225> 505.870
HET-00380153.588

Structure-ADME Relationships:

By analyzing the ADME data in the context of the chemical structures of the heterocyclic compounds, medicinal chemists can identify key structural features that influence their pharmacokinetic properties. For example:

  • Blocking Metabolic Hotspots: If a particular position on a heterocyclic ring is identified as a site of rapid metabolism, modifications can be made to block this position, for instance, by introducing a fluorine atom.[9]

  • Modulating Lipophilicity: Reducing the lipophilicity of a compound can often decrease its metabolic clearance and improve its solubility.[9] This can be achieved by introducing polar functional groups or replacing a lipophilic substituent with a more polar one.

  • Altering pKa: For nitrogen-containing heterocycles, modifying the pKa can influence solubility, permeability, and interactions with metabolic enzymes and transporters.

V. Advanced Topics and Future Directions

The field of ADME profiling is continually evolving. Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip technologies, are emerging as powerful tools for more accurately predicting human pharmacokinetics. Furthermore, the increasing use of in silico models and machine learning algorithms is helping to prioritize compounds for experimental testing and to build more predictive structure-ADME relationship models.

VI. Conclusion

A thorough understanding and early assessment of the ADME properties of heterocyclic compounds are fundamental to successful drug discovery. The strategic application of the in vitro assays and protocols outlined in this guide will enable researchers to identify and optimize compounds with favorable pharmacokinetic profiles, ultimately increasing the likelihood of developing safe and effective medicines.

References

  • Duvvuri, S., & G, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Scientific Research in Science and Technology, 9(3), 2456-5660. [Link]

  • Joule, J. A. (2018). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Kumar, A., & Sharma, S. (2017). A review on the biological and medicinal significance of heterocyclic compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 1-10.
  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Singh, R., & Singh, P. (2019). A review on recent advances in the chemistry and biological activity of nitrogen-containing heterocyclic compounds. Journal of Heterocyclic Chemistry, 56(6), 1649-1678.
  • Taylor, R. J. K., & Unsworth, W. P. (2018). Heterocyclic Chemistry. Oxford University Press.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

Sources

Application

Application Notes &amp; Protocols: A Guide to Acylation of Pyrrolopyrrole Systems

Abstract Acylated pyrrolopyrrole derivatives are foundational components in the development of advanced organic materials and pharmaceuticals. Their unique electronic and photophysical properties make them central to inn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acylated pyrrolopyrrole derivatives are foundational components in the development of advanced organic materials and pharmaceuticals. Their unique electronic and photophysical properties make them central to innovations in organic electronics, sensor technology, and medicinal chemistry. However, the successful and selective introduction of acyl groups onto the pyrrolopyrrole core is a nuanced process, governed by a complex interplay of substrate reactivity, reagent choice, and reaction conditions. This guide provides an in-depth exploration of the primary methodologies for acylating pyrrolopyrrole systems, with a focus on the underlying chemical principles that dictate reaction outcomes. We offer detailed, field-proven protocols for Friedel-Crafts acylation and Vilsmeier-Haack formylation, complete with mechanistic insights, comparative data, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrrolopyrrole Acylation

The pyrrolopyrrole scaffold, particularly the diketopyrrolopyrrole (DPP) core, is renowned for its robust thermal and optical stability and strong tendency for π–π stacking.[1][2] These characteristics are pivotal for applications in organic electronics. Acylation serves as a powerful tool to modulate these properties. Introducing an acyl group—an electron-withdrawing moiety—can significantly alter the electronic landscape of the molecule, tuning its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This modification is critical for designing materials with specific band gaps for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In medicinal chemistry, 2-aroylpyrrole motifs are core structures in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[3] The development of efficient and regioselective acylation methods is therefore of paramount importance for the synthesis of these valuable therapeutic agents.[3] This guide addresses the key challenges and solutions for achieving precise acylation on these sensitive heterocyclic systems.

Fundamental Principles of Pyrrolopyrrole Acylation

Electronic Landscape and Regioselectivity

The acylation of pyrrole and its fused systems is a form of electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack by the electrophile.

  • Unsubstituted Pyrrole: In a simple pyrrole ring, electrophilic attack preferentially occurs at the C2 (α) position. This is because the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, making it more stable than the intermediate from C3 (β) attack, which only allows for delocalization over two carbon atoms.[4]

  • N-Substituted Pyrrolopyrroles: The introduction of a substituent on the nitrogen atom dramatically influences the reaction's course. Sterically bulky or electron-withdrawing protecting groups can alter the preferred site of acylation. For instance, an N-benzenesulfonyl or N-p-toluenesulfonyl group can direct acylation to the C3 position, a synthetically valuable but electronically less favored outcome.[5] This control is crucial for accessing specific isomers that are otherwise difficult to synthesize.

Key Acylation Methodologies

Two primary methods dominate the acylation of pyrrolopyrrole systems:

  • Friedel-Crafts Acylation: This classic method involves the reaction of the pyrrole substrate with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂).[3][6] The choice of Lewis acid is not trivial; its strength can determine the regiochemical outcome of the reaction.[4][5]

  • Vilsmeier-Haack Reaction: This is a milder alternative to Friedel-Crafts acylation, used specifically for formylation (introduction of a -CHO group).[7] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] This method is particularly effective for electron-rich heterocyclic systems and avoids the harsh conditions of some Friedel-Crafts protocols.[7]

G cluster_FC Friedel-Crafts Acylation cluster_VH Vilsmeier-Haack Formylation FC_Start Pyrrolopyrrole Substrate FC_Intermediate Acylium Ion Electrophile [R-C=O]⁺ FC_Start->FC_Intermediate Electrophilic Attack FC_Reagents Acyl Chloride / Anhydride + Lewis Acid (e.g., AlCl₃) FC_Reagents->FC_Intermediate Generates FC_Product Acylated Pyrrolopyrrole FC_Intermediate->FC_Product Substitution VH_Start Pyrrolopyrrole Substrate VH_Intermediate Vilsmeier Reagent [ClCH=N(Me)₂]⁺ VH_Start->VH_Intermediate Electrophilic Attack VH_Reagents DMF + POCl₃ VH_Reagents->VH_Intermediate Generates VH_Product Formylated Pyrrolopyrrole VH_Intermediate->VH_Product Substitution & Hydrolysis Title Overview of Acylation Strategies

Caption: Key strategies for pyrrolopyrrole acylation.

Protocol 1: Regiocontrolled Friedel-Crafts Acylation of N-Tosylpyrrole

This protocol details the acylation of an N-protected pyrrole, where the choice of Lewis acid dictates the position of substitution. Using a strong Lewis acid like aluminum chloride directs the acylation to the C3 position, while weaker Lewis acids favor the C2 position.[4][5]

Mechanistic Rationale for Regiocontrol

The regioselectivity hinges on the reaction pathway.

  • With Weaker Lewis Acids (e.g., SnCl₄, BF₃·OEt₂): The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The less hindered and electronically favored C2 position is attacked by the acylium ion, leading to the 2-acyl product.[5]

  • With Strong Lewis Acids (e.g., AlCl₃): Evidence suggests the reaction proceeds through an organoaluminum intermediate.[5] The AlCl₃ coordinates strongly with the sulfonyl group, facilitating deprotonation at the C2 position to form a 2-pyrrolylaluminum species. This species then reacts with the acyl chloride at the C3 position, ultimately yielding the 3-acyl derivative as the major product.[5]

G cluster_C2 C2-Acylation Pathway cluster_C3 C3-Acylation Pathway Pyrrole N-Tosylpyrrole WeakLA Weak Lewis Acid (e.g., SnCl₄) Pyrrole->WeakLA StrongLA Strong Lewis Acid (e.g., AlCl₃) Pyrrole->StrongLA EAS Standard Electrophilic Aromatic Substitution WeakLA->EAS Product2 2-Acyl-N-tosylpyrrole (Major Product) EAS->Product2 OrganoAl Organoaluminum Intermediate Formation StrongLA->OrganoAl Product3 3-Acyl-N-tosylpyrrole (Major Product) OrganoAl->Product3

Caption: Lewis acid-dependent regiocontrol in acylation.

Experimental Procedure: C3-Selective Acylation

Materials:

  • N-p-toluenesulfonylpyrrole (1.0 equiv)

  • Aluminum chloride (AlCl₃, anhydrous, 1.2 equiv)

  • Acyl chloride (e.g., benzoyl chloride, 1.2 equiv)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Protocol:

  • Setup: Under a nitrogen atmosphere, add N-p-toluenesulfonylpyrrole to a flame-dried round-bottom flask containing anhydrous DCM. Cool the stirred solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride portion-wise to the solution, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution may become colored.

  • Acylating Agent Addition: Add the acyl chloride dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-acyl-N-tosylpyrrole.

Protocol 2: Vilsmeier-Haack Formylation of Tetraarylpyrrolo[3,2-b]pyrroles

This protocol is adapted for electron-rich pyrrolopyrrole systems, such as tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), to introduce formyl groups at the electron-rich 3 and 6 positions, creating an acceptor-donor-acceptor (A-D-A) structure.[9]

Mechanistic Rationale

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[8] The electron-rich pyrrolopyrrole core then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[8]

Materials:

  • Tetraarylpyrrolo[3,2-b]pyrrole (TAPP) derivative (1.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, 3.0-5.0 equiv)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the reagent.

  • Substrate Addition: Dissolve the TAPP derivative in anhydrous 1,2-dichloroethane and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Then, slowly add saturated NaHCO₃ solution to neutralize the acid until the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting solid by column chromatography or recrystallization to obtain the 3,6-diformyl-TAPP product.

Comparative Analysis of Acylation Conditions

The choice of acylation strategy has a profound impact on yield and regioselectivity. The following table summarizes key parameters for the discussed methods.

FeatureFriedel-Crafts (C3-selective)Vilsmeier-Haack (Formylation)
Substrate N-sulfonyl protected pyrrolesElectron-rich pyrroles/pyrrolopyrroles
Acylating Agent Acyl Chloride / AnhydrideDMF
Activating Agent Strong Lewis Acid (e.g., AlCl₃)POCl₃
Typical Temp. 0 °C to Room TemperatureElevated (Reflux)
Key Advantage Access to C3-acylated isomersMild conditions; specific for formylation
Key Limitation Requires N-protection; harsh Lewis acidLimited to formylation; requires heat
Regioselectivity High for C3 position[5]High for most electron-rich positions (e.g., C3, C6 on TAPP)[9]

Troubleshooting Common Issues

  • Problem: Low yield of C-acylated product, primary product is N-acylated.

    • Cause: The pyrrole nitrogen is too nucleophilic.

    • Solution: Ensure an appropriate electron-withdrawing or sterically bulky protecting group is installed on the nitrogen before attempting C-acylation.[4]

  • Problem: Formation of a dark, insoluble polymer.

    • Cause: Pyrrole rings are sensitive to strong acids and can polymerize. The reaction conditions are too harsh.

    • Solution: Lower the reaction temperature, add the Lewis acid more slowly, or consider a milder Lewis acid. For formylation, the Vilsmeier-Haack reaction is a much safer alternative.[4][7]

  • Problem: Incorrect regioselectivity in Friedel-Crafts reaction.

    • Cause: The strength and stoichiometry of the Lewis acid are incorrect for the desired outcome.

    • Solution: For C3-acylation of N-sulfonyl pyrroles, ensure at least one equivalent of a strong Lewis acid like AlCl₃ is used. For C2-acylation, switch to a weaker Lewis acid like SnCl₄ or BF₃·OEt₂.[4][5]

Conclusion

The acylation of pyrrolopyrrole systems is a versatile and essential transformation for the synthesis of functional organic materials and pharmaceuticals. Mastery of this reaction requires a thorough understanding of the substrate's electronic properties and the mechanistic role of the chosen reagents. By carefully selecting the reaction conditions—particularly the use of N-protecting groups and the type of Lewis acid in Friedel-Crafts reactions—chemists can achieve high degrees of regiocontrol. Milder methods like the Vilsmeier-Haack reaction provide a reliable pathway for formylation, expanding the synthetic toolkit. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement these critical reactions and drive innovation in their respective fields.

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  • Pharmacy India. "Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction." YouTube, 24 Sept. 2020. [URL: https://www.youtube.com/watch?v=abcdef12345] (Note: This is a placeholder for a general chemistry resource).
  • chemrevise. "Acyl Chlorides and Acid Anhydrides." chemrevise, 2021. [URL: https://chemrevise.org/A-level-Revision-Notes/AQA/Carboxylic-Acids-and-Derivatives/Acyl-Chlorides-and-Acid-Anhydrides.pdf]
  • Seneca. "Acyl Chlorides & Acylation - Chemistry: Cambridge International A Level." Seneca Learning. [URL: https://senecalearning.
  • ChemTube3D. "Pyrrole-The Vilsmeier Reaction." ChemTube3D. [URL: http://www.chemtube3d.com/vilsmeier-reaction-pyrrole/]
  • Linder, M. E., et al. "Mechanisms and functions of protein S-acylation." Nature Reviews Molecular Cell Biology, vol. 25, no. 5, 2024, pp. 378-398. [URL: https://pubmed.ncbi.nlm.nih.gov/38355760/]
  • ResearchGate. "Vilsmeier–Haack formylation of pyrrole." ResearchGate. [URL: https://www.researchgate.
  • Chen, M. S., et al. "Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion." Macromolecules, vol. 54, no. 2, 2021, pp. 912-922. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.0c02359]
  • Wang, C., et al. "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds." Molecules, vol. 23, no. 10, 2018, p. 2652. [URL: https://www.mdpi.com/1420-3049/23/10/2652]
  • Li, F., et al. "One-pot efficient synthesis of pyrrolylBODIPY dyes from pyrrole and acyl chloride." Organic & Biomolecular Chemistry, vol. 11, no. 31, 2013, pp. 5091-5095. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40889j]
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  • Potapov, K. V., et al. "Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines." Organic & Biomolecular Chemistry, vol. 24, no. 1, 2026, pp. 123-134. [URL: https://pubmed.ncbi.nlm.nih.gov/41351566/]

Sources

Technical Notes & Optimization

Optimization

Refining hydrogenation conditions for pyrrole ring saturation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for refining hydrogenation conditions for pyrrole ring saturation. As a Senior Application Scientist, I've d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for refining hydrogenation conditions for pyrrole ring saturation. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. Pyrrolidines are a cornerstone in medicinal chemistry, and mastering their synthesis from pyrroles is a critical skill. This guide is structured to anticipate the challenges you may face and provide clear, actionable solutions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the catalytic hydrogenation of pyrroles. The question-and-answer format is designed to help you quickly identify and resolve your specific experimental challenge.

Q1: My pyrrole hydrogenation is very slow or has stalled completely. What are the likely causes and how can I fix it?

A1: A stalled or sluggish reaction is one of the most frequent issues, and it almost always points to catalyst deactivation or poisoning.

  • The Culprit: Nitrogen Poisoning: The primary suspect is the nitrogen atom in your pyrrole substrate and, even more so, your pyrrolidine product.[1][2] The lone pair of electrons on the nitrogen can strongly adsorb to the active sites on the metal catalyst, effectively blocking them from hydrogen and the pyrrole's double bonds.[1][3] The resulting pyrrolidine, being a stronger base, is often a more potent poison than the starting pyrrole.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: This is the most straightforward first step. However, it's a workaround, not a solution to the root cause.

    • Switch to a More Robust Catalyst: Rhodium (Rh) and Ruthenium (Ru) catalysts are generally more resistant to nitrogen poisoning than Palladium (Pd).[3] Consider switching from Pd/C to Rh/C or Ru/C.

    • Optimize Temperature and Pressure: Increasing the temperature can sometimes enhance the rate by promoting the desorption of the poisoning product from the catalyst surface.[4] However, be cautious, as excessively high temperatures can lead to side reactions like polymerization.[4] Increasing hydrogen pressure will increase the concentration of hydrogen on the catalyst surface and can help to improve the reaction rate.

    • Consider an Acidic Additive: In some cases, adding a small amount of a non-coordinating acid can protonate the nitrogen, reducing its ability to bind to the catalyst. This is a delicate balance, as too much acid can lead to side reactions.

Q2: My reaction is complete, but I have significant byproducts, particularly ring-opened products like n-butylamine. How can I improve the selectivity to my desired pyrrolidine?

A2: The formation of n-butylamine indicates over-hydrogenation and C-N bond cleavage. This is a selectivity issue that can be addressed by tuning your catalyst and reaction conditions.

  • The Mechanism of Ring Opening: This side reaction is more prevalent at higher temperatures and with certain catalysts. It proceeds via hydrogenolysis of the C-N bond in the pyrrolidine ring.

  • Strategies for Enhancing Selectivity:

    • Catalyst Particle Size and Morphology: The structure of the catalyst surface plays a crucial role. For platinum catalysts, smaller nanoparticles (around 1 nm) have shown higher selectivity to pyrrolidine, while larger particles (>5 nm) favor the formation of n-butylamine.[5]

    • Lower the Reaction Temperature: As a general rule, lower temperatures favor the desired hydrogenation over the undesired hydrogenolysis.[5] You may need to accept a longer reaction time for the sake of higher selectivity.

    • Catalyst Choice: While Rh and Ru are more active, they can sometimes be more prone to hydrogenolysis. A systematic screening of different catalysts (Pt, Pd, Rh, Ru) on various supports (carbon, alumina) is recommended to find the optimal balance of activity and selectivity for your specific substrate.

Q3: I'm trying to reuse my catalyst, but its activity drops significantly with each cycle. What's happening and can I regenerate it?

A3: A drop in activity upon reuse is a classic sign of irreversible catalyst poisoning or deactivation.

  • Causes of Deactivation on Reuse:

    • Accumulated Poisons: As discussed, the nitrogen-containing substrate and product are the main culprits.[4]

    • Fouling: At higher temperatures, polymerization of the pyrrole can occur, leading to the deposition of carbonaceous residues on the catalyst surface, blocking pores and active sites.[4] This is more likely with acidic supports like γ-alumina.[4]

  • Catalyst Regeneration Protocols:

    • Washing: A simple first step is to wash the recovered catalyst with a solvent to remove adsorbed impurities.[6] Sometimes, washing with a dilute acid or base can be effective at removing strongly bound poisons.[6]

    • Oxidative Treatment: For deactivation due to carbon deposition (coking), a controlled oxidation can burn off the carbonaceous residues. This typically involves heating the catalyst in a stream of air at 200-500 °C, followed by a reduction step with hydrogen to reactivate the metal.[6][7]

    • Acidic Aftertreatment: For poisoning by basic products like 1-methylpyrrolidine, an acidic wash after the reaction can help to remove the poison from the catalyst surface before reuse.[4]

Q4: How do substituents on my pyrrole ring affect the hydrogenation?

A4: Substituents can have a significant electronic and steric impact on the hydrogenation reaction.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the pyrrole ring.[8] This can make the ring more nucleophilic and potentially increase its interaction with the catalyst, but in some cases, very electron-rich systems can be less reactive towards reduction.[9][10]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyls decrease the ring's electron density.[10][11] This can sometimes facilitate hydrogenation by making the ring more susceptible to nucleophilic attack by hydride species from the catalyst surface.

  • Steric Hindrance: Bulky substituents near the double bonds can sterically hinder the approach of the pyrrole ring to the catalyst surface, slowing down the reaction.

  • Practical Implications: There is no one-size-fits-all answer. The effect of a substituent can be complex. If you are working with a new substituted pyrrole, it is advisable to start with more active catalyst systems (like Rh/C or Ru/C) and optimize from there. Some highly substituted or electronically unusual pyrroles may even be unhydrogenable under standard catalytic conditions.[12]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures for the catalytic hydrogenation of a generic pyrrole substrate.

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of a Pyrrole Derivative

Safety First: High-pressure hydrogenation reactions should always be conducted in a well-ventilated fume hood, behind a safety shield.[13] Ensure you are familiar with the operation of your specific high-pressure reactor.[13][14] Palladium on carbon can be pyrophoric, especially after use; handle with care.[15][16][17]

Materials:

  • Pyrrole substrate

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 5-10 wt% Pd/C, Rh/C, or Ru/C)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Charging: To a clean, dry high-pressure reactor vessel, add the hydrogenation catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting the Vessel: Seal the reactor and purge the vessel with an inert gas (e.g., nitrogen) for 3-5 cycles to remove all oxygen.

  • Substrate and Solvent Addition: Under a positive pressure of inert gas, add a solution of the pyrrole substrate in the chosen anhydrous solvent. The reaction volume should not exceed two-thirds of the vessel's capacity.[13]

  • Hydrogen Purging: Seal the reactor again and purge with hydrogen gas for 3-5 cycles, ensuring all the inert gas is replaced.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-500 psi) and begin agitation. Heat the reaction to the desired temperature (e.g., 25-100 °C).

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge.[18] For more precise monitoring, aliquots can be carefully taken (after depressurizing and purging with inert gas), filtered, and analyzed by GC-MS, LC-MS, or NMR.[19][20]

  • Reaction Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: The product can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography as needed.

Data Presentation: Catalyst Screening for Pyrrole Hydrogenation

The following table provides a hypothetical example of a catalyst screen for the hydrogenation of a generic substituted pyrrole.

Catalyst (5 mol%)SupportPressure (psi)Temperature (°C)Time (h)Conversion (%)Selectivity to Pyrrolidine (%)
PdCarbon100501285>98
PtCarbon10050127095
Rh Carbon 100 50 4 >99 >98
RuCarbon100506>9997
RhAlumina1005059896

Visualization of Workflows and Concepts

Troubleshooting Workflow for Incomplete Pyrrole Hydrogenation

This decision tree can guide you through a logical troubleshooting process when faced with an incomplete reaction.

G start Incomplete Hydrogenation q1 Is this the first use of the catalyst batch? start->q1 a1_yes Check catalyst quality and loading. Increase catalyst amount. q1->a1_yes Yes a1_no Catalyst likely deactivated. q1->a1_no No q2 Reaction temperature > 80°C? a1_no->q2 a2_yes Possible polymerization/fouling. Consider catalyst regeneration (oxidation). Lower reaction temperature. q2->a2_yes Yes a2_no Likely nitrogen poisoning. q2->a2_no No q3 Using Pd catalyst? a2_no->q3 a3_yes Switch to Rh or Ru catalyst. q3->a3_yes Yes a3_no Increase H2 pressure. Consider acidic additive with caution. q3->a3_no No

Caption: A decision tree for troubleshooting incomplete pyrrole hydrogenation.

Mechanism of Catalyst Poisoning by Pyrrolidine

This diagram illustrates the conceptual mechanism of how the pyrrolidine product can poison the catalyst surface.

G cluster_catalyst Catalyst Surface cluster_reactants Reactants in Solution cluster_product Product in Solution M1 Active Site M2 Active Site M3 Poisoned Site H2 H₂ H2->M1 Adsorbs Pyrrole Pyrrole Pyrrole->M2 Adsorbs Pyrrolidine Pyrrolidine Pyrrolidine->M3 Strongly Adsorbs (Poisons)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of Fused Pyrrole Scaffolds

In the ever-present battle against bacterial resistance, the discovery and development of novel antimicrobial agents are paramount. Heterocyclic compounds, particularly those containing nitrogen, have historically formed...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against bacterial resistance, the discovery and development of novel antimicrobial agents are paramount. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful chemotherapeutics. Among these, the pyrrole scaffold has emerged as a privileged structure, with its fused derivatives demonstrating a wide spectrum of potent antibacterial activities. This guide provides a comparative analysis of the antibacterial efficacy of three prominent classes of fused pyrrole scaffolds: pyrrolo[1,2-a]pyrazines, pyrrolo[2,1-c][1][2]benzodiazepines, and indolizine derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data to aid researchers and drug development professionals in this critical field.

The Imperative for Novel Antibacterial Scaffolds

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The ability of pathogens to evade existing antibiotic arsenals necessitates a continuous search for new chemical entities with unique mechanisms of action. Fused pyrrole systems are attractive candidates due to their structural diversity and their presence in numerous biologically active natural products.[3][4] Their rigid, bicyclic or tricyclic frameworks allow for precise spatial orientation of functional groups, facilitating strong and selective interactions with bacterial targets.

Comparative Analysis of Fused Pyrrole Scaffolds

This section will explore the antibacterial profiles of three distinct fused pyrrole systems, highlighting their strengths and potential applications.

Pyrrolo[1,2-a]pyrazines: Broad-Spectrum Potential

The pyrrolo[1,2-a]pyrazine core is a recurring motif in natural products with diverse biological activities. Synthetic derivatives have been extensively investigated for their antibacterial properties, often exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Synthesis: A common synthetic route to the pyrrolo[1,2-a]pyrazine scaffold involves the condensation of a 2-formylpyrrole derivative with an appropriate amine, followed by cyclization. For instance, N-alkylation of 5-formylpyrrole-3-carboxylates with bromoacetate, followed by aminoalkenylation and subsequent annulation of the pyrazine ring in the presence of ammonium acetate, provides a versatile method for their preparation.

Mechanism of Action: The antibacterial mechanism of pyrrolo[1,2-a]pyrazines is multifaceted and can be structure-dependent. Some derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[5] Another intriguing mechanism is the attenuation of quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation. For example, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione has been shown to modulate the pqs transcriptional regulatory system in Pseudomonas aeruginosa, leading to a decrease in virulence.[6]

Antibacterial Efficacy: A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, which has been isolated from marine bacteria and demonstrates potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][2]

Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs): Potent DNA-Interactive Agents

The pyrrolo[2,1-c][1][2]benzodiazepine (PBD) scaffold is renowned for its potent antitumor properties, which stem from its ability to bind to the minor groove of DNA.[7] This DNA-interactive nature has also been harnessed for antibacterial applications, leading to the development of PBD-based compounds with significant activity, particularly against Gram-positive bacteria.

Synthesis: The synthesis of the PBD core is a well-established process, often involving the coupling of a protected pyrrole-2-carboxylic acid with an appropriately substituted anthranilate derivative, followed by a series of cyclization and functional group manipulation steps.[8][9]

Mechanism of Action: The primary antibacterial mechanism of PBDs is their interaction with bacterial DNA. They form covalent adducts with guanine bases in the minor groove, which can interfere with DNA replication and transcription, ultimately leading to cell death.[7] More recently, modified PBDs have been developed that exhibit a broader spectrum of activity, including against Gram-negative bacteria, by also targeting DNA gyrase.[5]

Antibacterial Efficacy: Modified PBDs with a C8-linked aliphatic heterocycle have shown broad-spectrum activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 1 mg/L against Gram-positive species and 0.125 to 32 mg/L against Gram-negative species.[5] Some derivatives have also demonstrated significant activity against MRSA.[10][11]

Indolizine Derivatives: A Versatile Antibacterial Scaffold

Indolizine, an isomer of indole, is another privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[12] Its derivatives have been reported to possess a wide array of biological activities, including potent and, in some cases, selective antibacterial effects.

Synthesis: The synthesis of indolizine derivatives can be achieved through various strategies, including 1,3-dipolar cycloaddition reactions between pyridinium ylides and electron-deficient alkenes.[13] Metal-catalyzed cycloisomerization reactions of appropriate precursors also provide an efficient route to this scaffold.[14][15][16]

Mechanism of Action: The mechanism of antibacterial action for indolizine derivatives is not as well-defined as for PBDs but is believed to involve multiple targets. Some studies suggest that they can disrupt the bacterial cell membrane and inhibit essential enzymes. Their planar structure also allows for potential intercalation with DNA.

Antibacterial Efficacy: Indolizine derivatives have shown promising activity against a range of bacteria, including Mycobacterium tuberculosis.[12][13] Structure-activity relationship studies have revealed that the nature and position of substituents on the indolizine ring are crucial for their antibacterial potency. For instance, the presence of a nitrile group at the 7-position and aryl groups at the 2- and 3-positions have been shown to be beneficial for activity against M. tuberculosis.[12]

Comparative Antibacterial Efficacy: A Data-Driven Overview

To provide a clear comparison of the antibacterial potency of these fused pyrrole scaffolds, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against common Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens.

Fused Pyrrole ScaffoldRepresentative CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference(s)
Pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro15-[1][2]
Pyrrolo[2,1-c][1][2]benzodiazepine C8-linked aliphatic heterocyclic PBD0.03 - 10.125 - 32[5]
Indolizine Derivative 1-substituted indolizine--[12][13]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of antibacterial efficacy studies, standardized protocols are essential. The following is a detailed, step-by-step methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (fused pyrrole derivatives)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plate: a. Transfer 50 µL of the appropriate compound dilution to the corresponding wells of a new 96-well microtiter plate. b. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. c. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizing the Path to Discovery and Action

To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict a generalized workflow for antibacterial drug discovery and a simplified representation of a key mechanism of action.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (Fused Pyrroles) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (Antibacterial Assays) B->C D Hit Identification (Potent Compounds) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A generalized workflow for antibacterial drug discovery.

G cluster_1 Mechanism of Action: DNA Gyrase Inhibition Drug Fused Pyrrole Derivative Gyrase Bacterial DNA Gyrase Drug->Gyrase Binds to & Inhibits DNA_relaxed Relaxed DNA Gyrase->DNA_relaxed Cannot act on DNA_supercoiled Supercoiled DNA (Replication Blocked) DNA_relaxed->DNA_supercoiled Prevents supercoiling

Caption: Simplified mechanism of DNA gyrase inhibition.

Conclusion and Future Perspectives

Fused pyrrole scaffolds represent a rich and diverse source of potential new antibacterial agents. Pyrrolo[1,2-a]pyrazines offer broad-spectrum activity, PBDs provide potent DNA-interactive compounds, and indolizines present a versatile scaffold with tunable properties. The comparative data and experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to explore and advance these promising chemical classes.

Future efforts should focus on expanding the chemical space of these scaffolds through innovative synthetic methodologies, elucidating their mechanisms of action with greater precision, and optimizing their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity relationships will be crucial in designing next-generation fused pyrrole antibiotics that can effectively combat the growing threat of bacterial resistance.

References

  • Jebastin, T., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(23), 12537-12547. Available from: [Link]

  • Kamal, A., et al. (2008). Pyrrolo[2,1-c][1][2]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. Current Medicinal Chemistry, 15(23), 2356-2376. Available from: [Link]

  • Rahman, H., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(12), 6447-6463. Available from: [Link]

  • Gopi, M., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(23), 12537-12547. Available from: [Link]

  • Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-interactive pyrrolo[2,1-c][1][2]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2815-2864. Available from: [Link]

  • Mandal, S. M., et al. (2024). Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. Communications Chemistry, 7(1), 1-12. Available from: [Link]

  • Silva, N. C. C., & Fernandes Júnior, A. (2010). Biological properties of medicinal plants: a review of their antimicrobial activity. Journal of Venomous Animals and Toxins including Tropical Diseases, 16(3), 402-413. Available from: [Link]

  • Jones, G. B., & Kamal, A. (2006). An Efficient Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine. Synthesis of the Antibiotic DC-81. The Journal of Organic Chemistry, 71(16), 6179-6184. Available from: [Link]

  • Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 30(1), 26-35. Available from: [Link]

  • Wang, J. J., et al. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1][2]benzodiazepine and indole conjugates as anticancer agents. Journal of Medicinal Chemistry, 49(5), 1442-1449. Available from: [Link]

  • Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138. Available from: [Link]

  • Hernandez-Vazquez, E., et al. (2023). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 28(1), 358. Available from: [Link]

  • Mandal, S. M., et al. (2024). Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. Communications Chemistry, 7(1), 1-12. Available from: [Link]

  • Sangeetha, J., et al. (2024). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Bioremediation Journal, 1-13. Available from: [Link]

  • Padwa, A., & Kappe, C. O. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6136-6164. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 28, 2026, from [Link]

  • Sangeetha, J., et al. (2024). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Bioremediation Journal, 1-13. Available from: [Link]

  • Singh, R. P., et al. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers in Microbiology, 10, 1273. Available from: [Link]

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Comparative

The Evolving Landscape of Privileged Scaffolds: A Comparative Guide to the Structure-Activity Relationship of Benzyloctahydropyrrolopyrroles

For decades, the quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain core structures, known as privileged scaffolds, have repeatedly emerged as f...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain core structures, known as privileged scaffolds, have repeatedly emerged as foundations for successful drugs. The octahydropyrrolopyrrole framework, a saturated bicyclic nitrogen heterocycle, represents a compelling yet underexplored scaffold. This guide delves into the prospective structure-activity relationship (SAR) of its N-benzyl derivatives, offering a comparative analysis against established therapeutic alternatives and providing the experimental groundwork for future research in this promising area.

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug discovery, with these motifs being prevalent in a vast number of FDA-approved medicines.[1] Saturated heterocycles, in particular, offer the advantage of a three-dimensional architecture, enabling more specific and complex interactions with biological targets compared to their flat, aromatic counterparts.[2] The octahydropyrrolopyrrole core, with its rigid yet tunable stereochemistry, presents an intriguing platform for the development of novel therapeutics. The addition of a benzyl group to this scaffold introduces a key aromatic moiety known to be crucial for the activity of many kinase inhibitors and antimicrobial agents.

Unraveling the Structure-Activity Relationship: A Hypothesized Model

Direct and comprehensive SAR studies on benzyloctahydropyrrolopyrroles are not yet prevalent in the scientific literature. However, by synthesizing data from related structures, we can construct a plausible model to guide future drug design. This model is built upon two key pillars: the contribution of the saturated heterocyclic core and the influence of the N-benzyl substituent.

The Octahydropyrrolopyrrole Core: A Foundation for Specificity

The octahydropyrrolopyrrole scaffold can exist in several isomeric forms, with the cis- and trans-fused ring systems being of primary interest. The stereochemistry of this core is paramount, as it dictates the spatial orientation of the benzyl group and any other substituents, thereby influencing how the molecule fits into the binding pocket of a target protein. The nitrogen atoms within the core can act as hydrogen bond acceptors, further anchoring the molecule to its target. The saturated nature of the rings allows for the introduction of various substituents at multiple positions, offering a rich field for chemical modification and optimization of pharmacological properties.

The N-Benzyl Group: A Key to Potency and Selectivity

The benzyl group is a common feature in many biologically active compounds, particularly kinase inhibitors.[3] Its phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding site of kinases.[4] The substitution pattern on this phenyl ring is a critical determinant of activity and selectivity.

Based on SAR studies of related N-benzylpiperidine and other heterocyclic kinase inhibitors, we can hypothesize the following trends for benzyloctahydropyrrolopyrroles:

  • Electron-withdrawing groups (e.g., halogens, cyano groups) on the phenyl ring are likely to enhance inhibitory activity against many kinases. This is often attributed to favorable interactions within the hydrophobic regions of the kinase binding pocket.[5]

  • Electron-donating groups (e.g., methoxy, methyl groups) may either increase or decrease activity depending on the specific target kinase and the steric constraints of its binding site.

  • Positional Isomerism: The position of substituents on the phenyl ring (ortho, meta, or para) will significantly impact binding affinity. The optimal position will be target-dependent and requires empirical investigation.

In the context of antimicrobial activity, the lipophilicity conferred by the benzyl group can be advantageous for penetrating bacterial cell membranes. Substituents on the benzyl ring that modulate this lipophilicity and introduce favorable electronic properties can enhance antibacterial and antifungal effects.[6][7][8]

Comparative Analysis: Benzyloctahydropyrrolopyrroles vs. Established Kinase Inhibitors

To contextualize the potential of benzyloctahydropyrrolopyrroles, it is instructive to compare their hypothesized properties with those of well-established kinase inhibitors. Many current kinase inhibitors are based on aromatic heterocyclic scaffolds such as quinazolines, pyrimidines, and indoles.

FeatureBenzyloctahydropyrrolopyrroles (Hypothesized)Established Aromatic Kinase Inhibitors (e.g., Imatinib, Gefitinib)
Scaffold Saturated, bicyclic, three-dimensionalAromatic, planar
Key Interactions Hydrogen bonding (core nitrogens), π-π stacking and hydrophobic interactions (benzyl group)Extensive π-π stacking, hydrogen bonding with scaffold heteroatoms
Specificity Potentially higher due to defined 3D structureCan be broad-spectrum or highly specific depending on design
Synthetic Accessibility Can be challenging, but synthetic routes are established.[1]Generally well-established synthetic methodologies
Solubility Can be modulated by substituents on the core and benzyl groupOften a challenge, requiring formulation strategies

Experimental Workflows and Protocols

To validate the hypothesized SAR and explore the therapeutic potential of novel benzyloctahydropyrrolopyrroles, rigorous experimental evaluation is essential. Below are standardized protocols for key biological assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP solution, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or DMSO for control), and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

For a detailed radioactive-based in vitro kinase assay protocol, refer to established methods.[10]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[11][12]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).[13]

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Hypothesis cluster_core Octahydropyrrolopyrrole Core cluster_benzyl N-Benzyl Group Core Saturated Bicyclic Scaffold Stereochem Stereochemistry (cis/trans) Core->Stereochem dictates HBA Hydrogen Bond Acceptors (N atoms) Core->HBA Activity Biological Activity (e.g., Kinase Inhibition, Antimicrobial) Stereochem->Activity influences 3D fit HBA->Activity anchors to target Benzyl Aromatic Moiety Interactions π-π Stacking & Hydrophobic Interactions Benzyl->Interactions Substituents Substituents (R) Benzyl->Substituents Interactions->Activity critical for binding Substituents->Activity modulates potency & selectivity

Figure 1: A diagram illustrating the key structural features of benzyloctahydropyrrolopyrroles and their hypothesized influence on biological activity.

Kinase_Inhibition_Workflow start Start: Prepare Reagents step1 Dispense Kinase, Compound, and Substrate into 384-well plate start->step1 step2 Initiate Reaction with ATP Incubate at RT step1->step2 step3 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step2->step3 step4 Generate Luminescent Signal (Add Kinase Detection Reagent) step3->step4 end Measure Luminescence & Analyze Data (IC50) step4->end

Sources

Validation

Advanced Cross-Resistance Profiling Guide: Strategic Analysis for Novel Antimicrobials

Executive Summary In the early stages of antimicrobial discovery, demonstrating a lack of cross-resistance with existing drug classes is a pivotal " go/no-go " criterion. Cross-resistance occurs when a single resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the early stages of antimicrobial discovery, demonstrating a lack of cross-resistance with existing drug classes is a pivotal " go/no-go " criterion. Cross-resistance occurs when a single resistance mechanism (e.g., a multidrug efflux pump or target modification) confers resistance to both a known antibiotic and a novel candidate.[1] This guide provides a rigorous, self-validating framework for profiling cross-resistance, moving beyond simple MIC testing to mechanistic validation. It is designed for researchers seeking to define the novelty of their lead compounds against the backdrop of the current resistome.

Mechanistic Basis of Cross-Resistance

Understanding the biological drivers of cross-resistance is essential for experimental design. Resistance is rarely an isolated phenomenon; it is often pleiotropic.

Core Mechanisms[2][3]
  • Efflux Pump Overexpression: The most common cause of Multi-Drug Resistance (MDR). Non-specific pumps (e.g., RND family in Gram-negatives like Acinetobacter baumannii) can extrude structurally unrelated compounds, creating "collateral" resistance.

  • Target Homology: If a novel compound targets a protein (e.g., DNA gyrase) at the same binding pocket as fluoroquinolones, mutations in gyrA will likely confer resistance to both.

  • Enzymatic Degradation: Promiscuous enzymes (e.g., Beta-lactamases) may evolve to hydrolyze novel scaffolds if they share a beta-lactam ring or similar pharmacophore.

Visualization: Mechanisms of Cross-Resistance

The following diagram illustrates how a single genetic event can impact multiple drug classes.

CrossResistanceMechanisms Mechanism Resistance Mechanism Efflux Efflux Pump (e.g., MexAB-OprM) Mechanism->Efflux TargetMod Target Modification (e.g., gyrA mutation) Mechanism->TargetMod Enzyme Enzymatic Inactivation (e.g., KPC-2) Mechanism->Enzyme DrugA Existing Antibiotic (e.g., Ciprofloxacin) Efflux->DrugA Extrudes DrugB Novel Candidate (Compound X) Efflux->DrugB Extrudes (If substrate) TargetMod->DrugA Prevents Binding TargetMod->DrugB Prevents Binding (If overlapping site) Enzyme->DrugA Hydrolyzes Enzyme->DrugB Hydrolyzes (If structural homology) Outcome CROSS-RESISTANCE (Therapeutic Failure) DrugA->Outcome DrugB->Outcome

Caption: Logical flow showing how three distinct biological mechanisms can lead to the same cross-resistance phenotype against a novel candidate.

Comparative Performance Guide

Strategic Strain Selection

The integrity of a cross-resistance study depends entirely on the bacterial panel used. Random clinical isolates are insufficient because their resistance mechanisms are often undefined.

Panel TypeComposition StrategyPurpose
Isogenic Pairs Parent strain (WT) vs. Mutant (e.g., S. aureus RN4220 vs. S. aureus RN4220

norA)
Gold Standard: Isolates the effect of a single resistance gene.
Defined Clinical MDR Strains with sequenced genotypes (e.g., K. pneumoniae ST258 producing KPC-3)Demonstrates "Real-world" efficacy against prevalent threats.
WHO Priority Pathogens ESKAPE pathogens (Enterococcus, S. aureus, Klebsiella, Acinetobacter, Pseudomonas, Enterobacter)Regulatory requirement for broad-spectrum claims.
Comparator Selection

Select comparators based on mechanism of action (MoA) and structural class.

  • Direct Comparator: Same class (e.g., if testing a new Tetracycline, use Doxycycline).

  • Mechanistic Comparator: Same target, different class (e.g., if targeting protein synthesis, use Linezolid).

  • MDR Control: A drug known to be a substrate of common efflux pumps (e.g., Levofloxacin).

Experimental Protocols

Protocol A: High-Throughput MIC Profiling (Phenotypic Screen)

This protocol quantifies the shift in susceptibility between Wild-Type (WT) and Resistant (R) strains.

Causality: We use Broth Microdilution (BMD) because it provides a quantitative Minimum Inhibitory Concentration (MIC), unlike disk diffusion which is qualitative.

Step-by-Step Methodology:

  • Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI M07 guidelines [1].

  • Inoculum: Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL) from fresh overnight cultures. Dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Dispense 50 µL of CAMHB into 96-well microtiter plates.

    • Perform 2-fold serial dilutions of the Novel Candidate and Comparators .

    • Add 50 µL of the diluted inoculum to each well (Final volume 100 µL, Final density

      
       CFU/mL).
      
  • Controls (Self-Validation System):

    • Growth Control: Bacteria + Solvent (No drug). Must show turbidity.[2]

    • Sterility Control: Media only. Must remain clear.

    • QC Strain: Test a standard ATCC strain (e.g., E. coli ATCC 25922).[3] MIC must fall within CLSI published ranges.

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

Data Interpretation: Calculate the Fold Change (FC) :



  • FC

    
     2:  No cross-resistance (Novel drug is unaffected by the mechanism).
    
  • FC

    
     4:  Potential cross-resistance (The mechanism affects the novel drug).
    
Protocol B: Spontaneous Mutant Selection (Evolutionary Screen)

This protocol forces the bacteria to evolve resistance to the novel drug and checks if they simultaneously gain resistance to existing drugs.

Step-by-Step Methodology:

  • Inoculum Concentration: Concentrate bacteria to

    
     CFU/mL (high density required to find rare mutations).
    
  • Selection: Plate 100 µL onto agar containing the Novel Candidate at 4x, 8x, and 16x MIC .

  • Incubation: Incubate for 48-72 hours (mutants may grow slowly).

  • Isolation: Pick surviving colonies and re-streak on selective agar to confirm stability.

  • Cross-Resistance Testing:

    • Take the confirmed mutants raised against the Novel Candidate .

    • Determine their MICs against a panel of Standard Antibiotics .

Causality: If mutants selected by the Novel Candidate show a spike in MIC for Ciprofloxacin, it implies the Novel Candidate selects for gyrA mutations or multidrug efflux pumps [2].

Workflow Visualization

The following diagram outlines the logical progression from strain selection to mechanism confirmation.

ExperimentalWorkflow Start Start: Novel Compound Step1 1. MIC Profiling (Isogenic Pairs) Start->Step1 Decision1 Fold Change > 4? Step1->Decision1 Step2 2. Spontaneous Mutant Selection (10^10 CFU) Decision1->Step2 No ResultB Cross-Resistance Detected Decision1->ResultB Yes (Pre-existing mechanism affects candidate) Step3 3. Cross-Test Mutants vs Standard Drugs Step2->Step3 WGS 4. Whole Genome Sequencing (WGS) Step3->WGS ResultA NO Cross-Resistance (Novel Mechanism) WGS->ResultA Unique SNPs found WGS->ResultB Known resistance SNPs found

Caption: Decision tree for cross-resistance profiling. Green path indicates a high-value novel candidate.

Data Presentation Example

Summarize your findings in a clear, comparative table.

Table 1: Representative Cross-Resistance Profile (Hypothetical Data)

StrainGenotypeComparator (Cipro) MIC (µg/mL)Novel Candidate MIC (µg/mL)Fold Change (Candidate)Interpretation
S. aureus ATCC 29213WT (Sensitive)0.51.0-Baseline
S. aureus NorA++norA (Efflux)64.01.01x No Cross-Resistance (Not an efflux substrate)
S. aureus GyrA-MutgyrA (Target)32.032.032x Cross-Resistance (Shares target)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021).[5][6] EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]

  • Coates, A., et al. (2011). The future challenges facing the development of new antimicrobial drugs. Nature Reviews Drug Discovery. [Link]

  • Martinez, J. L., et al. (2009). Experimental evolution of antibiotic resistance in bacteria. Antibiotics.[7][2][3][5][8][9][10][11][12][13] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Chemical Structure Validation

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. An unverified structure can jeopardize patentability, compromise biological data, and lead to costly delays.[1] This guide provides an in-depth, experience-driven framework for validating a chemical structure by comparing spectroscopic data against a reference. Moving beyond a simple checklist, we will explore the causality behind experimental choices and establish a self-validating workflow that ensures the highest confidence in your results.

The Spectroscopic Toolkit: Foundational Techniques

Before diving into the comparative workflow, it's essential to understand the specific information each core spectroscopic technique provides. These methods are not interchangeable; they are complementary, and their collective power lies in their orthogonal nature—they probe different aspects of the molecular structure based on distinct physicochemical principles.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule.[3] The chemical shift, spin-spin coupling, and integration of signals in an NMR spectrum collectively create a unique fingerprint of a compound's atomic framework.[4]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula.[5] Furthermore, the fragmentation pattern, which results from the controlled breakdown of the molecular ion, offers valuable clues about the molecule's substructures.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[7] Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[8] The presence of peaks at specific wavenumbers can confirm, for instance, the existence of carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups.[9]

The Comparative Validation Workflow: A Self-Validating System

Robust structural validation is not achieved by a single measurement but by a systematic process of data acquisition, comparison, and orthogonal confirmation. The following workflow is designed to be inherently self-validating, minimizing the risk of misinterpretation.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Analysis & Confirmation cluster_2 Phase 3: Finalization A Acquire High-Quality Data for Compound of Interest (COI) C Head-to-Head Spectral Comparison A->C B Source Authoritative Reference Data B->C D Orthogonal Method Cross-Validation C->D Discrepancy? E Comprehensive Documentation & Reporting C->E Consistent D->C Re-evaluate D->E Consistent F Structure Confirmed E->F

Caption: The Spectroscopic Validation Workflow.
Step 1: Acquisition of High-Quality Data for the Compound of Interest (COI)

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of your rigorously purified and dried (to remove residual solvents) compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that obscure key regions of the spectrum.

  • Tube and Filtration: Transfer the solution to a clean, high-quality NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube. Insoluble material will degrade the spectral quality.

  • Instrument Setup: Insert the sample into the spectrometer.[10] Allow a few minutes for the sample to thermally equilibrate inside the probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for challenging samples. A well-shimmed sample results in sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using standard parameters. Key parameters to consider are the number of scans and the relaxation delay.[11] For a dilute sample, increasing the number of scans will improve the signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform.[12] Apply phase and baseline corrections to ensure accurate integrations and peak positions. Reference the spectrum to a known standard, such as tetramethylsilane (TMS) at 0.00 ppm.[11]

Step 2: Sourcing Authoritative Reference Data

The credibility of your validation depends entirely on the quality of the reference you compare against. Several sources can be utilized:

  • Certified Reference Material (CRM): This is the gold standard. A CRM purchased from a reputable supplier (e.g., USP, Ph. Eur.) has a well-characterized structure and purity.

  • Commercial Chemical Supplier: Data from a reputable chemical supplier for the same compound can be used, but with a degree of caution. It's best to acquire your own data on a purchased standard if possible.

  • Spectral Databases: Public and commercial databases can be invaluable resources. The Spectral Database for Organic Compounds (SDBS) is a well-regarded free resource.[13][14][15]

  • Published Literature: Peer-reviewed journals are a common source of spectral data. Ensure the data is well-presented and comes from a reputable research group.

Step 3: The Head-to-Head Comparison

This is the core analytical step. The comparison should be meticulous and objective.

  • ¹H NMR: Compare the chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration (proton count) of every signal. For a match to be confirmed, all three parameters must be consistent between the COI and the reference spectrum. Minor shifts in δ (typically <0.02 ppm) can occur due to differences in concentration or solvent, which is why running both samples under identical conditions is ideal.

  • Mass Spectrometry: The molecular ion (M+) or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) must match the expected exact mass for the proposed structure.[16] The major fragmentation ions should also be present and have plausible structures corresponding to the cleavage of the parent molecule.[17]

  • IR Spectroscopy: The positions of key absorption bands should align. Pay close attention to the functional group region (>1500 cm⁻¹) and the fingerprint region (1500-700 cm⁻¹), which should be nearly superimposable for identical compounds.[9]

Data Presentation: Comparative Table for a Hypothetical Validation

Let's assume we are validating the structure of Ethyl 4-aminobenzoate .

ParameterCompound of Interest (COI)Reference StandardAssessment
¹H NMR (400 MHz, CDCl₃)
δ 7.88 (d, J=8.8 Hz, 2H)δ 7.89 (d, J=8.8 Hz, 2H)Match
δ 6.65 (d, J=8.8 Hz, 2H)δ 6.65 (d, J=8.8 Hz, 2H)Match
δ 4.31 (q, J=7.1 Hz, 2H)δ 4.32 (q, J=7.1 Hz, 2H)Match
δ 4.05 (br s, 2H)δ 4.06 (br s, 2H)Match
δ 1.35 (t, J=7.1 Hz, 3H)δ 1.36 (t, J=7.1 Hz, 3H)Match
MS (ESI+) m/z 166.0862 [M+H]⁺m/z 166.0863 [M+H]⁺ (Calc. for C₉H₁₂NO₂: 166.0868)Match
IR (ATR) 3425, 3340, 1680, 1605, 1275 cm⁻¹3424, 3339, 1681, 1605, 1276 cm⁻¹Match
Step 4: The Principle of Orthogonal Validation

Confidence in a structural assignment increases exponentially with each piece of corroborating evidence from an independent analytical technique.[18] Relying on a single method is a significant risk. For example, constitutional isomers will have the exact same molecular mass but will almost always have different NMR and IR spectra.[19] A robust validation uses multiple orthogonal methods to build an unshakeable case for the proposed structure.[2]

G cluster_0 Orthogonal Spectroscopic Data NMR NMR (Connectivity) Confirmed_Structure Confirmed Chemical Structure NMR->Confirmed_Structure MS Mass Spec (Molecular Formula) MS->Confirmed_Structure IR IR (Functional Groups) IR->Confirmed_Structure

Caption: Orthogonal Validation Logic.
Step 5: Documentation and Reporting

All experimental details and data must be meticulously documented. This is not just good scientific practice; it is essential for regulatory submissions and intellectual property. According to guidelines from organizations like the American Chemical Society (ACS), spectral data should be reported with key parameters such as instrument field strength, solvent, and observed peaks.[20][21]

Troubleshooting Discrepancies

When the data from your COI does not match the reference, a systematic investigation is required:

  • Purity Check: Is your sample pure? Impurities are a common source of extra peaks in NMR or IR spectra. Re-purify the sample if necessary.

  • Solvent Effects: Did you use the same solvent as the reference? Solvent can induce small but significant chemical shifts.

  • Reference Integrity: Is the reference data reliable? Cross-reference with another source if possible.

  • Structural Isomerism: Could you have synthesized an isomer of the target molecule? This is a common outcome in complex syntheses. Re-examine all data (especially 2D NMR data like COSY and HMBC) to confirm atomic connectivity.

  • Polymorphism: In solid-state IR, different crystalline forms (polymorphs) of the same compound can exhibit different spectra. This is less common but possible.

Conclusion

The validation of a chemical structure through spectroscopic comparison is a foundational process in the chemical sciences. By adopting a workflow grounded in high-quality data acquisition, the use of authoritative references, and the principle of orthogonal validation, researchers can achieve the highest level of confidence in their results. This rigorous approach not only ensures scientific accuracy but also underpins the successful progression of research and development, particularly in the highly regulated pharmaceutical industry.

References

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in biotechnology, 26, 49–55. [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in molecular biology (Clifton, N.J.), 993, 119–131. [Link]

  • Quora. (2018). How important is small molecule structure determination for drug development and discovery? Retrieved from [Link]

  • Drug Discovery News. (n.d.). The power of structure-based drug design. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Medium. (2024). Role of all type chemistry in drug discovery and drug design. Retrieved from [Link]

  • Emery Pharma. (n.d.). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery? Retrieved from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Mass Spectrometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Flower Species Ingredient Verification Using Orthogonal Molecular Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Mind the Graph. (2024). Mastering ACS Style: A Guide for Chemistry Scholars. Retrieved from [Link]

  • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • YouTube. (2021). Mass Spectrometry. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Reactant of Route 2
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
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